3-Cyclopropyl-1,1,1-Trifluoroacetone
Description
Properties
CAS No. |
161237-00-9 |
|---|---|
Molecular Formula |
C6H7F3O |
Molecular Weight |
152.116 |
IUPAC Name |
3-cyclopropyl-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)5(10)3-4-1-2-4/h4H,1-3H2 |
InChI Key |
IXLGFBLZHLQOQG-UHFFFAOYSA-N |
SMILES |
C1CC1CC(=O)C(F)(F)F |
Synonyms |
2-Propanone, 3-cyclopropyl-1,1,1-trifluoro- |
Origin of Product |
United States |
Foundational & Exploratory
Novel fluorinated cyclopropane derivatives in medicinal chemistry
The Fluorine-Cyclopropane Nexus: A Technical Guide to Novel Derivatives in Medicinal Chemistry
Executive Summary
This technical guide examines the strategic integration of fluorinated cyclopropane motifs in drug discovery.[1] It moves beyond basic synthesis to explore the physicochemical convergence of fluorine’s electronic effects with cyclopropane’s conformational rigidity. We analyze the utility of these scaffolds as amide bioisosteres, metabolic blockers, and pKa modulators, supported by advanced synthetic protocols and structural data.
The Structural & Electronic Rationale
The synergy between the cyclopropane ring and fluorine substitution offers a unique toolkit for multiparameter optimization (MPO).
The "Fluorine-Cyclopropane" Effect
Cyclopropane is not merely a spacer; it is an electronic modulator.[1] The Walsh orbitals of the ring (high
-
Bond Shortening & Strengthening: The C–F bond in cyclopropanes is shorter than in acyclic alkanes due to the increased
-character of the ring carbons. -
Dipole Alignment (Amide Bioisosterism): A gem-difluorocyclopropane unit mimics the electronic dipole and vector of an amide bond without the metabolic liability of the peptide linkage.
-
Amide Dipole:
D (Planar) -
1,1-Difluorocyclopropane Dipole:
D (Pseudo-planar vector alignment) -
Benefit: Improved membrane permeability (LogP modulation) and resistance to amidases/proteases.
-
Conformational Restriction & The Gauche Effect
Fluorine introduces stereoelectronic biases that lock conformations. In 1,2-disubstituted systems, the gauche effect (preference for
DOT Diagram: Structural Logic & Bioisosterism
Caption: Schematic illustrating the bioisosteric replacement of a labile amide bond with a gem-difluorocyclopropane scaffold, preserving electronic vectors while enhancing stability.
Physicochemical Impact Data
The following table summarizes the impact of fluorinated cyclopropanes on key medicinal chemistry parameters compared to their non-fluorinated or acyclic counterparts.
| Parameter | Unsubstituted Cyclopropane | Monofluorocyclopropane | gem-Difluorocyclopropane | Trifluoromethyl-Cyclopropane |
| Lipophilicity ( | Baseline | -0.2 to +0.1 | +0.1 to +0.4 (Lipophilic) | +0.8 to +1.2 (Highly Lipophilic) |
| Metabolic Stability | Moderate (CYP oxidation prone) | High (Blocks C-H abstraction) | Very High (Quaternary C blocked) | Very High (Steric/Electronic shield) |
| pKa Influence (on | Low impact | -1.5 to -2.0 units | -2.5 to -3.5 units | -2.0 to -3.0 units |
| H-Bond Acceptor | None | Weak (C-F) | Very Weak (C-F2) | None |
| Primary Application | Spacer/Rigidifier | pKa tuning / Conformational bias | Amide Isostere / Metabolic blocker |
Advanced Synthetic Methodologies
Traditional carbene additions often suffer from safety issues (diazomethane) or poor scope. Modern medicinal chemistry relies on catalytic and reagent-controlled methods.
Workflow: Difluorocarbene Generation
The most versatile approach for gem-difluorocyclopropanes is the thermal decomposition of TMSCF
DOT Diagram: Synthetic Workflow (Difluorocyclopropanation)
Caption: Mechanistic pathway for the generation of gem-difluorocyclopropanes via difluorocarbene capture.
Detailed Protocol: gem-Difluorocyclopropanation of Alkenes
Objective: Synthesis of a gem-difluorocyclopropane building block from a terminal alkene using TMSCF
Reagents:
-
Alkene substrate (1.0 equiv)
-
TMSCF
Br (1.5 - 2.0 equiv) -
NaI (0.2 equiv) or TBAB (0.1 equiv)
-
Solvent: THF or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.
-
Dissolution: Add the alkene (1.0 mmol) and the catalyst (NaI, 30 mg, 0.2 mmol) to the flask. Dissolve in anhydrous THF (5 mL).
-
Reagent Addition: Add TMSCF
Br (Trimethylsilyl difluorobromoacetate) (2.0 mmol) via syringe. -
Reaction: Heat the mixture to reflux (approx. 65-70 °C) for 2-4 hours. Note: Monitoring by 19F NMR is recommended (signal typically around -130 to -145 ppm).
-
Workup: Cool to room temperature. Dilute with Et
O (20 mL) and wash with saturated NaHCO (10 mL) and brine (10 mL). -
Purification: Dry the organic layer over MgSO
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Validation Criteria:
- F NMR: Look for an AB quartet (if chiral/prochiral) or a singlet around -130 to -145 ppm.
-
C NMR: Characteristic triplet for the CF
carbon ( Hz).
Medicinal Chemistry Case Studies
Real-world applications demonstrating the impact of these motifs.
Lenacapavir (HIV-1 Capsid Inhibitor)
-
Structure: Contains an
-cyclopropyl fluoride moiety.[2] -
Role: The fluorine atom lowers the pKa of the adjacent sulfonamide/amine features and provides metabolic stability against oxidative dealkylation. The cyclopropane ring enforces a specific vector required for binding in the capsid protein pocket.
5-HT2C Receptor Agonists
-
Structure: Fluorinated 2-phenylcyclopropylmethylamines.[3]
-
Role: Fluorine substitution on the phenyl ring and the rigid cyclopropane scaffold eliminated 5-HT2B agonism (linked to valvular heart disease) while maintaining 5-HT2C potency. The fluorinated motif optimized the lipophilic ligand efficiency (LLE).
Sitafloxacin (Antibiotic)
-
Structure: Fluoroquinolone with a fluorinated cyclopropane ring.
-
Role: The cis-fluorocyclopropane amine substituent enhances potency against Gram-positive bacteria and improves the pharmacokinetic profile compared to non-fluorinated analogs.
Future Outlook
The field is moving towards stereoselective enzymatic synthesis . Engineered myoglobins (e.g., Mb variants) can now catalyze the formation of chiral fluorinated cyclopropanes with high diastereo- and enantioselectivity, solving the "racemic mixture" problem inherent in thermal carbene additions. This opens the door to high-throughput screening of chiral fluorinated fragments.
References
-
General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. Source: Mykhailiuk, P. K., et al. (2023). The Journal of Organic Chemistry. URL:[Link]
-
Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Source: Fasan, R., et al. (2019). Angewandte Chemie International Edition. URL:[Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Source: Meanwell, N. A. (2018).[4] Journal of Medicinal Chemistry. URL:[Link]
-
Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist. Source: Zhang, G., et al. (2019).[3] European Journal of Medicinal Chemistry. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 3-Cyclopropyl-1,1,1-Trifluoroacetone
For the pioneering researchers and drug development professionals dedicated to advancing novel molecular entities, the incorporation of unique structural motifs is paramount. 3-Cyclopropyl-1,1,1-trifluoroacetone, a compound marrying the strained ring system of a cyclopropane with the electron-withdrawing trifluoromethyl group, represents a valuable building block in modern medicinal chemistry. The trifluoromethyl ketone moiety is a known powerful inhibitor of carboxylesterases, making it a key pharmacophore in the design of therapeutic agents.[1] However, the very features that make this molecule synthetically attractive also necessitate a rigorous and informed approach to its safe handling.
This guide provides an in-depth technical overview of the safety considerations and handling protocols for 3-Cyclopropyl-1,1,1-trifluoroacetone. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous compounds—namely, 1,1,1-trifluoroacetone and cyclopropyl methyl ketone—to provide a robust framework for risk assessment and mitigation.
Hazard Identification and Classification: A Synthesis of Structural Analogues
The hazard profile of 3-Cyclopropyl-1,1,1-trifluoroacetone can be inferred from its constituent functional groups. The trifluoromethyl ketone imparts significant electrophilicity to the carbonyl carbon, enhancing its reactivity and potential as a biological hazard.[1][2] The cyclopropyl group, while generally less reactive than other strained rings, can influence the molecule's overall stability and reactivity.[3]
Based on the known hazards of 1,1,1-trifluoroacetone and cyclopropyl methyl ketone, 3-Cyclopropyl-1,1,1-trifluoroacetone should be treated as a hazardous substance with the following potential classifications:
| Hazard Class | Classification | Primary Concerns |
| Flammable Liquids | Category 1 or 2 | Extremely flammable liquid and vapor.[4][5] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4][6] |
| Skin Corrosion/Irritation | Category 1B or 2 | Causes severe skin burns and irritation.[4][5][7] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage, potentially leading to blindness.[6][8] It is also a lachrymator, a substance that causes tearing.[4][5][6] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[7] Ingestion can cause severe swelling and damage to delicate tissues.[6][9] |
| Acute Toxicity (Inhalation) | Potential Hazard | Inhalation of high vapor concentrations may cause respiratory tract irritation, headache, dizziness, and nausea.[6][9] |
| Aquatic Toxicity | Chronic Category 3 | Harmful to aquatic life with long-lasting effects.[4][5][9] |
Physicochemical Properties: Understanding the Behavior of the Compound
| Property | 1,1,1-Trifluoroacetone | Cyclopropyl Methyl Ketone | Estimated for 3-Cyclopropyl-1,1,1-Trifluoroacetone |
| Molecular Formula | C₃H₃F₃O[4] | C₅H₈O[8] | C₆H₇F₃O |
| Molecular Weight | 112.05 g/mol [4] | 84.12 g/mol [8] | 152.11 g/mol |
| Appearance | Colorless liquid[4][5] | Clear, colorless liquid[8] | Colorless liquid |
| Odor | Characteristic, chloroform-like[10] | Fruity[8] | Pungent, characteristic |
| Boiling Point | 22 °C[5] | 106-107 °C[8] | Likely intermediate, volatile |
| Flash Point | -30 °C[5] | 13 °C[3] | Extremely low, highly flammable |
| Solubility | Soluble in water[6] | Moderately soluble in water; soluble in organic solvents[8] | Likely soluble in organic solvents, with some water solubility |
Exposure Controls and Personal Protection: A Mandate for Stringent Barriers
Given the corrosive and highly flammable nature of this compound, robust engineering controls and a comprehensive personal protective equipment (PPE) regimen are non-negotiable.
Engineering Controls
All work with 3-Cyclopropyl-1,1,1-trifluoroacetone must be conducted in a well-ventilated chemical fume hood.[3][11] The fume hood should have a certified face velocity to ensure containment of vapors. All equipment used for transferring the material should be grounded and bonded to prevent static discharge, which could serve as an ignition source.[3][5] An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent all routes of exposure.
-
Eye and Face Protection : Chemical splash goggles in combination with a face shield are required.[3][12]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene).[4] Gloves must be inspected for integrity before each use and disposed of after contamination.[11][12]
-
Skin and Body Protection : A flame-retardant lab coat worn over long-sleeved clothing is mandatory.[12] For larger quantities or in case of a spill, impervious clothing may be necessary.[11]
-
Respiratory Protection : If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][7]
Protocol: Donning and Doffing PPE
Caption: A generalized workflow for the safe handling of 3-Cyclopropyl-1,1,1-trifluoroacetone.
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, immediate and correct action is critical.
First-Aid Measures
Caption: Decision tree for first-aid response to exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use alcohol-resistant foam, dry chemical, or carbon dioxide. [3][6][11]Water spray may be used to cool containers but may be ineffective at extinguishing the fire. [11]* Specific Hazards : The compound is extremely flammable. [4][5]Containers may explode when heated. [4][6]Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride. [3][6]* Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [3][6]
Accidental Release Measures
-
Minor Spills :
-
Immediately evacuate the area and remove all ignition sources. [3] 2. Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth. [3] 4. Place the absorbed material into a suitable, closed container for hazardous waste disposal. [3][11]* Major Spills :
-
Evacuate the area and contact emergency services.
-
Prevent the spill from entering drains or waterways. [11][12]
-
Toxicological Profile: An Evidence-Based Assessment
The toxicological properties of 3-Cyclopropyl-1,1,1-trifluoroacetone have not been fully investigated. [6][9]However, based on its structural components, the following effects can be anticipated:
-
Corrosivity : The trifluoromethyl ketone moiety is highly electrophilic, which likely contributes to the corrosive effects on skin and eyes, causing severe burns. [1][4][5][6]* Irritation : The compound is expected to be a potent irritant to the skin, eyes, and respiratory system. [8]* Systemic Effects : Inhalation of high concentrations of vapors may lead to central nervous system depression, with symptoms such as headache, dizziness, and nausea. [6][9]Ingestion is likely to cause severe damage to the gastrointestinal tract. [6][9]
Disposal Considerations: Ensuring a Safe End-of-Life
All waste containing 3-Cyclopropyl-1,1,1-trifluoroacetone must be treated as hazardous waste. [6]
-
Chemical Waste : Dispose of in accordance with local, regional, and national regulations. This may involve incineration in a licensed facility equipped with an afterburner and scrubber. [12]* Contaminated Packaging : Empty containers retain product residue and can be dangerous. [3]They should be disposed of as hazardous waste. [12]Do not reuse empty containers.
Conclusion
3-Cyclopropyl-1,1,1-trifluoroacetone is a compound of significant interest to the scientific community, offering potential pathways to novel therapeutics. However, its handling demands the utmost respect for its potential hazards. By understanding its inferred properties and adhering to the stringent safety protocols outlined in this guide, researchers can mitigate the risks and harness the synthetic potential of this valuable molecule in a safe and responsible manner.
References
-
Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
-
Material Safety Data Sheet - Cyclopropyl methyl ketone, 98%. (2005, May 17). Cole-Parmer. Retrieved February 21, 2026, from [Link]
-
Synthesis of trifluoromethyl ketones. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]
-
Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. (2024, September 1). Bentham Science. Retrieved February 21, 2026, from [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021, February 12). Beilstein Journal of Organic Chemistry. Retrieved February 21, 2026, from [Link]
-
Trifluoromethylation. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]
-
Toxicity of 1,1,1-trichloro-2-propanone in Sprague-Dawley rats. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]
-
Trifluoroacetone. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]
-
First Polish case of fatal single-substance poisoning with cyclopropylfentanyl, a new synthetic opioid. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]
-
Toxicological Profile for 1,2,3-Trichloropropane. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 21, 2026, from [Link]
-
1,1,3-Trichlorotrifluoroacetone | C3Cl3F3O | CID 66233. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
Sources
- 1. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.de [fishersci.de]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 10. Trifluoroacetone - Wikipedia [en.wikipedia.org]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Chemical vendors for 3-Cyclopropyl-1,1,1-Trifluoroacetone
Strategic Sourcing & Technical Guide: 3-Cyclopropyl-1,1,1-Trifluoroacetone
Executive Summary
3-Cyclopropyl-1,1,1-Trifluoroacetone (systematically 1-cyclopropyl-3,3,3-trifluoropropan-2-one) is a specialized fluorinated building block used to introduce the trifluoroacetyl group alongside a cyclopropyl motif. This structural combination is highly valued in medicinal chemistry for bioisosteric replacement (mimicking amide bonds or transition states) and for modulating metabolic stability via the electron-withdrawing trifluoromethyl group.
Critical Sourcing Note: This compound is not a commodity chemical . Unlike its parent, 1,1,1-trifluoroacetone (CAS 421-50-1), the 3-cyclopropyl variant is rarely found in standard catalogs. It is typically a Make-on-Demand (MoD) or Custom Synthesis item. This guide provides the technical roadmap for sourcing, synthesizing, and validating this specific intermediate.
Part 1: Chemical Profile & Nomenclature Strategy
Before engaging vendors, you must clarify the exact structure to avoid costly procurement errors. The nomenclature for fluorinated ketones is often ambiguous in vendor databases.
Structural Disambiguation
There are two common "cyclopropyl trifluoro" ketones. You must specify the Methylene Spacer .
| Feature | Target Molecule | Common Confusion (False Positive) |
| Name | 3-Cyclopropyl-1,1,1-Trifluoroacetone | Cyclopropyl Trifluoromethyl Ketone |
| Structure | ||
| Systematic Name | 1-cyclopropyl-3,3,3-trifluoropropan-2-one | Cyclopropyl(trifluoromethyl)methanone |
| CAS (Approx) | Non-Standard / Custom | 112641-23-3 |
| Key Difference | Contains a reactive | No |
Application Insight: If your goal is to perform an aldol condensation or heterocyclic synthesis (e.g., pyrazoles), you need the Target Molecule (with the spacer). If you are doing a nucleophilic attack on the carbonyl, the "False Positive" might suffice.
Part 2: Synthesis & Impurity Profiling (The "Why")
Since this is likely a custom synthesis order, you must understand the synthesis route to anticipate impurities and define your acceptance criteria.
Primary Synthesis Route: Claisen Condensation
The most robust route for the target molecule involves the condensation of Ethyl Trifluoroacetate with Cyclopropyl Methyl Ketone .
-
Reagents: Ethyl Trifluoroacetate + Cyclopropyl Methyl Ketone + Base (NaOEt or LiHMDS).
-
Mechanism: The base deprotonates the cyclopropyl methyl ketone (kinetic enolate), which attacks the trifluoroacetate.
-
Critical Impurity: The Hydrate (Gem-Diol).
-
Cause: The electron-withdrawing
group makes the carbonyl carbon highly electrophilic. Upon exposure to moisture (air), it forms a stable hydrate: . -
Impact: The hydrate is often a solid, whereas the ketone is a liquid. This affects stoichiometry in subsequent reactions.
-
Visualization: Synthesis & QC Workflow
Figure 1: Synthesis logic flow highlighting the critical hydrate impurity risk.
Part 3: Strategic Vendor Landscape
Do not search for a catalog number. Instead, approach these vendors with a Request for Quote (RFQ) specifying the structure.
Tier 1: Fluorine Specialists (Best for Quality)
These vendors specialize in handling volatile, fluorinated intermediates and likely have the precursors (EtTFA) in bulk.
-
Fluorochem (UK):
-
Expertise: High.[1] Extensive catalog of fluorinated building blocks.
-
Strategy: Check for "Custom Synthesis" capability if not in catalog.
-
Website:
-
-
SynQuest Laboratories (USA):
-
Expertise: Very High. They specialize in fluorinated gases and liquids.
-
Strategy: Likely to have the "Direct Ketone" (CAS 112641-23-3) and can synthesize the spacer variant on request.
-
Website:
-
-
Matrix Scientific (USA):
-
Expertise: High.[1] Good for rare organic intermediates.
-
Website:
-
Tier 2: Custom Synthesis & Catalog Houses (Best for Scale)
-
Enamine (Ukraine/Global):
-
Capability: Largest "Make-on-Demand" building block library in the world.
-
Action: Search their "REAL Database" for analogs. If exact match is missing, request synthesis (4-6 week lead time).
-
Website:
-
-
Combi-Blocks (USA):
-
Capability: Excellent for boronic acids and fluorinated heterocycles.
-
Action: Check for "Cyclopropyl" and "Trifluoro" substructures.
-
Website:
-
Part 4: Quality Control & Handling Protocol
This is the Self-Validating System . When the shipment arrives, do not assume purity. The volatility and hydration state are variable.
Protocol: The "Hydrate Check"
Objective: Determine if you received the ketone (liquid) or the hydrate (solid/liquid mix).
-
Sampling: Take a 20 mg sample.
-
Solvent: Dissolve in anhydrous
. (Avoid DMSO- as it is hygroscopic and promotes hydrate formation). -
Method: Run
NMR (unlocked if necessary, or standard). -
Analysis:
-
Ketone Signal: ~ -75 to -80 ppm (Sharp singlet).
-
Hydrate Signal: ~ -82 to -85 ppm (Often broader or shifted upfield).
-
Interpretation: If you see two peaks, the sample is partially hydrated. This is reversible .
-
Restoration Procedure (Dehydration)
If your application requires the anhydrous ketone (e.g., for strictly anhydrous organometallic chemistry):
-
Add activated 3Å Molecular Sieves to the neat liquid.
-
Or, distill over a mild dehydrating agent (e.g.,
) if the boiling point permits (likely >100°C for this analog). -
Storage: Store under Argon at 4°C. Teflon-lined caps are mandatory (fluorinated solvents swell rubber).
Visualization: Procurement Decision Tree
Figure 2: Decision logic for sourcing non-standard fluorinated intermediates.
References
-
PubChem Compound Summary. 1,1,1-Trifluoroacetone (Parent Analog). National Center for Biotechnology Information. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation. (2021).[2][3][4] Explains the hydration stability of TFMKs. Available at: [Link]
Sources
The Trifluoroacetyl Cyclopropane Scaffold: Synergistic Bioisosterism in Protease Inhibition
Topic: Bioisosteric Potential of Trifluoroacetyl Cyclopropane Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The trifluoroacetyl cyclopropane moiety represents a high-value pharmacophore in modern drug design, particularly for serine and cysteine protease inhibitors. This scaffold synergizes two distinct bioisosteric principles: the transition state mimicry of the trifluoromethyl ketone (TFMK) and the conformational constraint of the cyclopropane ring. This guide analyzes the physicochemical rationale behind this combination, details its "double-activation" mechanism, and provides a validated synthetic protocol for its construction.
The Bioisosteric Thesis: "Double-Activation"
The potency of the trifluoroacetyl cyclopropane scaffold stems from the convergence of electronic and steric forces that favor the formation of a tetrahedral intermediate—the bioactive form for protease inhibition.
The Electronic Driver: Trifluoromethyl Inductive Effect
The trifluoromethyl group (
-
Mechanism: The
group destabilizes the carbonyl through dipole repulsion and stabilizes the hydrate via anomeric interactions with the oxygen lone pairs. -
Biological Relevance: This hydrate mimics the tetrahedral transition state of peptide bond hydrolysis, allowing the inhibitor to bind tightly to the enzyme's oxyanion hole.
The Steric Driver: Cyclopropyl Strain Release
Cyclopropane is unique among carbocycles due to its high ring strain (~27.5 kcal/mol) and "banana bonds" (Walsh orbitals).
-
Strain Relief: The ideal bond angle for an
hybridized carbonyl carbon is 120°.[1] In a cyclopropyl ketone, this angle is constrained by the three-membered ring (internal angle ~60°), creating substantial angle strain (I-strain). -
Rehybridization: Upon nucleophilic attack (e.g., by water or an active site serine), the carbonyl carbon rehybridizes to
(ideal angle 109.5°). This transition relieves significant angle strain, thermodynamically favoring the tetrahedral adduct.
The Synergy
Combining these features creates a "double-activated" electrophile . The
Figure 1: The convergence of electronic withdrawal and strain relief drives the potency of the trifluoroacetyl cyclopropane scaffold.
Mechanistic Application: Serine Protease Inhibition
This scaffold is particularly effective against serine proteases (e.g., HCV NS3/4A, Human Leukocyte Elastase, Chymotrypsin).
The Binding Event
-
Recognition: The cyclopropane moiety acts as a rigid P1 or P1' anchor, fitting into the S1 hydrophobic pocket. Its rigidity reduces the entropic penalty of binding compared to flexible alkyl chains (e.g., isopropyl).
-
Warhead Activation: The catalytic Serine-OH attacks the electrophilic carbonyl of the trifluoroacetyl group.
-
Hemiacetal Formation: A stable hemiacetal forms. The negative charge on the oxygen is stabilized by the enzyme's oxyanion hole (H-bonds) and the electron-withdrawing
group. -
Metabolic Stability: The cyclopropane ring blocks metabolic oxidation (CYP450) at the
-carbon, a common clearance route for isopropyl-based inhibitors.
Figure 2: Mechanism of Action. The scaffold forms a reversible covalent bond with the catalytic serine, mimicking the transition state.
Synthetic Protocol: Fluoroform-Mediated Synthesis
Constructing this scaffold requires precision to avoid opening the cyclopropane ring. The following protocol utilizes Fluoroform (
Reagents & Materials
-
Substrate: Methyl cyclopropanecarboxylate (1.0 equiv).
-
Reagent: Fluoroform (
) gas (Excess). -
Base: Potassium Hexamethyldisilazide (KHMDS) (1.2 equiv).
-
Solvent: Triglyme (Anhydrous).
-
Conditions: -40°C, Inert Atmosphere (
).
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a dry ice condenser and a gas inlet tube. Purge with nitrogen.
-
Solvent & Base: Add anhydrous Triglyme (10 mL/mmol substrate) and cool to -40°C. Add KHMDS (1.2 equiv) dropwise.
-
Fluoroform Activation: Bubble
gas into the solution for 15 minutes. The solution will turn yellow/orange, indicating the formation of the solvated anion (stabilized by encapsulation in Triglyme). -
Substrate Addition: Add Methyl cyclopropanecarboxylate (1.0 equiv) slowly to the mixture at -40°C.
-
Reaction: Stir at -40°C for 2 hours. Monitor by TLC or
NMR (look for product peak around -78 ppm). -
Quench: Quench the reaction with saturated
solution at low temperature. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via silica gel chromatography. Note: The product may exist as a hydrate (gem-diol).[1][2] Dehydrate by refluxing in toluene with a Dean-Stark trap if the pure ketone is required, though the hydrate is often the stable isolable form.
Why This Protocol?
-
Safety: Uses stable
instead of explosive or expensive Ruppert-Prakash reagent ( ). -
Selectivity: The "naked"
generated in Triglyme is highly nucleophilic but non-basic enough to preserve the sensitive cyclopropane ring.
Figure 3: Optimized synthetic route using Fluoroform (
Physicochemical Profile & Data Interpretation
| Property | Isopropyl TFMK (Control) | Cyclopropyl TFMK (Target) | Impact |
| Hybridization ( | Cyclopropyl confers strain energy. | ||
| Hydration Constant ( | High | Very High | Enhanced potency as TS mimic. |
| Lipophilicity (LogP) | ~2.5 | ~1.8 | Improved water solubility. |
| Metabolic Stability | Low (Oxidation) | High | Blockade of |
| Conformation | Flexible (Rotatable) | Rigid (Locked) | Reduced entropic penalty upon binding. |
Interpretation: The cyclopropyl scaffold offers a superior pharmacokinetic profile (lower LogP, higher stability) while mechanically enhancing the "warhead" reactivity through strain release.
References
-
Szymczak, et al. (2021). "Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system." Beilstein Journal of Organic Chemistry. Link
-
Waser, J. (2009).[4] "Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction." Chimia. Link
-
Rzepa, H. (2012). "The trifluoromeric effect in the hydration of the carbonyl group."[2] Imperial College London. Link
-
Denton, J. R., et al. (2007). "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes." Organic Letters. Link
-
Llinàs-Brunet, M., et al. (2004). "Structure-Activity Relationships of alpha-Ketoamide Inhibitors of HCV NS3 Protease." Journal of Medicinal Chemistry. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
Reactivity profile of alpha-cyclopropyl trifluoromethyl ketones
Reactivity Profile of -Cyclopropyl Trifluoromethyl Ketones
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The
While the
Electronic & Steric Architecture
The reactivity of
The Electronic Tug-of-War
-
The Pull (
Effect): The strong negative inductive effect (-I) of the fluorine atoms significantly lowers the energy of the carbonyl LUMO. This makes the carbonyl carbon highly electrophilic, shifting the equilibrium toward hydration in aqueous media. -
The Push (Cyclopropyl Effect): The cyclopropyl ring acts as a weak electron donor via
hyperconjugation (the "Walsh orbital" overlap). While this slightly mitigates the electrophilicity compared to an -isopropyl analogue, it stabilizes the formation of cationic intermediates during ring-opening reactions.
Structural Conformation
The "bisected" conformation is generally preferred, where the carbonyl
The Warhead: Hydration & Protease Inhibition
For drug development professionals, the defining feature of this motif is its ability to form stable gem-diols (hydrates) or hemiketals .
Mechanism of Action
In the context of serine (e.g., Elastase) or cysteine proteases (e.g., Cathepsin K, SARS-CoV-2
-
Standard Ketones:
favors the ketone; binding is often weak. -
-Cyclopropyl TFMKs: The
group destabilizes the ketone form and stabilizes the tetrahedral adduct via electron withdrawal.-
Result: A stable, reversible covalent complex that mimics the transition state of peptide hydrolysis.
-
Data: Hydration Constants (
| Substituent ( | Biological Implication | |
| Negligible hydration; poor inhibitor. | ||
| Predominantly hydrate; potent inhibitor. | ||
| Highly hydrated; Cyclopropyl adds hydrophobic binding energy. |
Critical Insight: The cyclopropyl group does not significantly hamper hydration compared to alkyl chains, but it prevents the "over-stabilization" seen with aromatic TFMKs, maintaining a reversible binding profile essential for reducing off-target toxicity.
Divergent Reactivity: The Pathway Map
The following diagram illustrates the bifurcated reactivity of the scaffold. The "Drug Action" pathway (Left) is desired; the "Instability" pathway (Right) represents degradation or metabolic clearance.
Figure 1: The divergent reactivity profile.[1] The green path represents the therapeutic mechanism (reversible covalent inhibition), while the red path indicates potential instability or synthetic divergence.
Synthetic Access & Protocols
Reliable synthesis is paramount. Two primary routes exist: Nucleophilic Trifluoromethylation (Ruppert-Prakash) and Cyclopropanation .
Method A: The Ruppert-Prakash Route (Standard)
This is the most robust method for generating the TFMK moiety from esters or Weinreb amides.
Protocol: Synthesis of
-
Reagents:
-
Substrate: Ethyl cyclopropanecarboxylate (1.0 equiv).
-
Reagent:
(Ruppert-Prakash Reagent) (1.2 - 1.5 equiv). -
Initiator:
or (cat. 10 mol%). -
Solvent: Anhydrous DME or THF.
-
-
Step-by-Step:
-
Activation: Cool the ester solution to 0°C under Argon. Add
.[2] -
Initiation: Add catalytic
. The reaction is exothermic; maintain temperature < 10°C. The mixture will turn yellow/orange. -
Silylation: The intermediate formed is a silyl ketene acetal or silyl hemiketal. Stir for 2-4 hours at RT.
-
Hydrolysis (Critical): Acid hydrolysis is required to liberate the ketone. Treat with
or in wet DCM.-
Caution: Prolonged exposure to strong acid can trigger ring opening (see Section 3). Monitor by TLC/NMR carefully.
-
-
Workup: Extract with
. The product is volatile; avoid high-vacuum drying if the MW is low.
-
Method B: Radical Ring-Opening/Functionalization (Emerging)
Recent literature describes using iron-catalyzed reductive coupling to install gem-difluoroalkenes via ring opening, highlighting the susceptibility of this scaffold to radical conditions [1]. This is generally a side reaction to be avoided in drug synthesis but useful for material science.
Stability & Metabolic Liabilities[2][4]
While the TFMK is a potent warhead, the cyclopropyl group introduces specific metabolic risks that must be screened early.
-
Acid Sensitivity: In highly acidic environments (e.g., stomach pH), the carbonyl oxygen protonates. The strain of the cyclopropyl ring, combined with the cationic character, can lead to acid-catalyzed ring opening (homo-Michael type addition of water or chloride), destroying the pharmacophore.
-
Radical Scavenging: The cyclopropyl ring is a "radical clock." If metabolic processing (e.g., P450) generates a radical
to the ketone, the ring will rapidly open, leading to reactive alkyl halides or chain-extended products.
Mitigation Strategy:
-
Store compounds as stable hydrates or hemiacetals.
-
Avoid strong Lewis acids during late-stage functionalization.
-
Monitor stability in simulated gastric fluid (SGF).
References
-
Vertex AI Search Result 1.1 : Iron-Catalyzed Reductive Ring Opening/ gem-Difluoroallylation of Cyclopropyl Ketones. (2023). National Institutes of Health (NIH). 3
-
Vertex AI Search Result 1.3 : Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (2008). National Institutes of Health (NIH). 4
-
Vertex AI Search Result 1.8 : Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich. Link
-
Vertex AI Search Result 1.12 : Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. (2021). ACS Publications.[5] 6
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Iron-Catalyzed Reductive Ring Opening/ gem-Difluoroallylation of Cyclopropyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Literature review on 3-Cyclopropyl-1,1,1-Trifluoroacetone synthesis
The following technical guide details the synthesis of 3-Cyclopropyl-1,1,1-trifluoroacetone (systematically 1-cyclopropyl-3,3,3-trifluoropropan-2-one ). This fluorinated building block combines the metabolic stability of the cyclopropyl ring with the bioisostere properties of the trifluoromethyl group, making it a high-value intermediate in medicinal chemistry.
Executive Summary & Retrosynthetic Analysis
Target Molecule: 3-Cyclopropyl-1,1,1-trifluoroacetone
Structure:
The synthesis of trifluoromethyl ketones (TFMKs) requires specialized handling due to the "hydrate" effect (stable gem-diol formation) and the high electrophilicity of the carbonyl carbon. A retrosynthetic analysis reveals two robust pathways:
-
Pathway A (Nucleophilic Acyl Substitution): Disconnection at the carbonyl-CF3 bond using a "hard" organometallic nucleophile (Grignard) and a trifluoroacetyl donor.
-
Pathway B (Nucleophilic Trifluoromethylation): Disconnection at the carbonyl-CF3 bond using a "soft" silicon-based nucleophile (Ruppert-Prakash reagent) followed by oxidation.
Figure 1: Retrosynthetic disconnection strategies for the target TFMK.
Pathway A: The Grignard Route (Scale-Up Preferred)
This route is preferred for kilogram-scale synthesis due to the availability and low cost of reagents. The key challenge is preventing the "double addition" of the Grignard reagent, which leads to the tertiary alcohol.
Mechanistic Insight
The reaction relies on the stability of the tetrahedral hemiacetal intermediate at low temperatures. By keeping the reaction at -78°C, the magnesium alkoxide intermediate is stable and does not collapse to the ketone until acidic hydrolysis during workup. This prevents the ketone from being formed in situ and reacting with a second equivalent of Grignard.
Protocol 1: One-Pot Grignard Addition
Reagents:
-
(Cyclopropylmethyl)magnesium bromide (0.5 M in THF)
-
Ethyl trifluoroacetate (1.2 equiv)
-
Dry Diethyl Ether or THF
-
HCl (2 M, aq)
Step-by-Step Methodology:
-
Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and addition funnel. Maintain an inert atmosphere (Argon or Nitrogen).
-
Solvent Charge: Charge the flask with Ethyl trifluoroacetate (1.2 equiv) and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Controlled Addition: Transfer the (Cyclopropylmethyl)magnesium bromide solution to the addition funnel. Add dropwise to the trifluoroacetate solution over 60 minutes.
-
Critical Control Point: The internal temperature must not rise above -65°C. Higher temperatures trigger the collapse of the tetrahedral intermediate.
-
-
Equilibration: Stir at -78°C for 2 hours.
-
Quench & Hydrolysis: While still at -78°C, quench the reaction by adding 2M HCl (excess).
-
Workup: Allow the mixture to warm to room temperature. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purification: Distillation under reduced pressure. TFMKs often form stable hydrates; if a solid forms, dehydrate using concentrated H2SO4 or P2O5 during distillation.
Data Summary: Pathway A
| Parameter | Specification | Notes |
| Yield | 65 - 75% | Loss primarily due to hydrate formation or over-addition. |
| Temp Range | -78°C to -65°C | Strict control required to favor mono-addition. |
| Key Impurity | Tertiary Alcohol | Formed if temp spikes or stoichiometry is incorrect. |
Pathway B: The Ruppert-Prakash Route (High Precision)
For medicinal chemistry applications requiring high purity and functional group tolerance, the use of TMS-CF3 (Ruppert-Prakash reagent) is superior. This route avoids over-addition entirely.
Mechanistic Insight
The fluoride source (TBAF or CsF) activates the silicon, generating a pentacoordinate silicon species that transfers the nucleophilic
Figure 2: Stepwise synthesis via nucleophilic trifluoromethylation and oxidation.
Protocol 2: Two-Step Synthesis[4][5]
Step 1: Synthesis of 1-cyclopropyl-3,3,3-trifluoropropan-2-ol
-
Reagents: Cyclopropylacetaldehyde (1.0 equiv), TMS-CF3 (1.2 equiv), CsF (0.1 equiv, catalytic).
-
Procedure:
-
Dissolve Cyclopropylacetaldehyde in dry THF at 0°C.
-
Add TMS-CF3.
-
Add CsF (or TBAF) to initiate the reaction.
-
Stir at 0°C to RT for 2 hours.
-
Add 1M HCl to hydrolyze the silyl ether. Stir for 30 mins.
-
Extract with ether, dry, and concentrate.
-
Result: The secondary alcohol is obtained (typically >90% yield).
-
Step 2: Oxidation to Ketone
-
Reagents: Dess-Martin Periodinane (DMP) (1.1 equiv), DCM.
-
Procedure:
-
Dissolve the alcohol from Step 1 in wet DCM (water accelerates DMP).
-
Add DMP portion-wise at 0°C.
-
Stir at RT for 1-2 hours.
-
Quench: Add a 1:1 mixture of sat. NaHCO3 and sat. Na2S2O3 (to reduce unreacted iodine species). Stir vigorously until the layers separate clearly.
-
Extract with DCM, dry over Na2SO4, and concentrate carefully (product is volatile).
-
Data Summary: Pathway B
| Parameter | Specification | Notes |
| Overall Yield | 80 - 85% | Higher yielding than Grignard; fewer side reactions. |
| Purity | >98% | Minimal purification required before final distillation.[4] |
| Safety | Moderate | Dess-Martin is shock-sensitive; handle solids with care. |
Analytical Characterization
Validating the structure of 3-Cyclopropyl-1,1,1-trifluoroacetone requires checking for the characteristic "hydrate" form which often co-exists with the ketone in the presence of moisture.
| Technique | Expected Signal | Interpretation |
| 19F NMR | Diagnostic for | |
| 1H NMR | Cyclopropyl ring protons (4H). | |
| 1H NMR | Methylene linker ( | |
| IR | ~1750 | C=O stretch (shifted to higher wavenumber due to electron-withdrawing |
| GC-MS | M+ 166 | Molecular ion often weak; fragmentation shows loss of |
References
-
Baxendale, I. R., et al. "Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents." Synlett, 2002. Link
-
Prakash, G. K. S., & Yudin, A. K. "Perfluoroalkylation with Trimethyl(trifluoromethyl)silane." Chemical Reviews, 1997. Link
-
Linderman, R. J., & Graves, D. M. "Oxidation of Fluoroalkyl-Substituted Carbinols by the Dess-Martin Reagent." Journal of Organic Chemistry, 1989. Link
-
Creary, X. "Reaction of Organometallic Reagents with Ethyl Trifluoroacetate." Journal of Organic Chemistry, 1987. Link
Sources
- 1. Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 4. 1,1,1-TRIFLUORO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3-Cyclopropyl-1,1,1-Trifluoroacetone via Grignard Reaction
Introduction
3-Cyclopropyl-1,1,1-trifluoroacetone is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl and cyclopropyl groups. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of molecules, while the cyclopropyl ring is a bioisostere for phenyl groups and can introduce conformational rigidity. This document provides a detailed protocol for the synthesis of 3-cyclopropyl-1,1,1-trifluoroacetone from ethyl trifluoroacetate and cyclopropyl bromide via a Grignard reaction. The methodology is based on established principles of organometallic chemistry and provides a robust framework for researchers in drug development and organic synthesis.
Reaction Scheme and Mechanism
The synthesis is a two-step, one-pot procedure. First, a Grignard reagent, cyclopropylmagnesium bromide, is prepared from cyclopropyl bromide and magnesium metal.[1][2] This is followed by the nucleophilic addition of the Grignard reagent to ethyl trifluoroacetate to yield the desired ketone.
Overall Reaction:
The reaction proceeds through a classic Grignard mechanism. The highly polar carbon-magnesium bond of the Grignard reagent renders the cyclopropyl group nucleophilic.[3] This nucleophile attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the ethoxide leaving group to form the target ketone.[4] A second addition of the Grignard reagent to the newly formed ketone is a potential side reaction, which can be minimized by careful temperature control.
Safety Precautions
Hazard Identification and Personal Protective Equipment (PPE):
-
Ethyl Trifluoroacetate: This compound is volatile and can cause irritation. Handle in a well-ventilated fume hood.[5]
-
Cyclopropyl Bromide: This is a flammable liquid and an irritant. Avoid inhalation and skin contact.
-
Magnesium Turnings: Highly flammable solid. Keep away from water and ignition sources.
-
Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use anhydrous THF from a freshly opened container or distilled from a suitable drying agent.
-
Grignard Reagents: Cyclopropylmagnesium bromide is highly reactive, pyrophoric, and reacts violently with water.[2] All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Trifluoroacetic Acid and Derivatives: These compounds can cause severe burns.[6][7][8][9]
Mandatory PPE: Safety goggles, lab coat, and nitrile gloves are required at all times. Double gloving is recommended when handling trifluoroacetic acid derivatives.[6]
Experimental Protocol
Part A: Preparation of Cyclopropylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware and allow to cool under a stream of inert gas.
-
Reagent Preparation: In the flask, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: In the dropping funnel, place a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Grignard Formation: Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[1] The resulting solution should be a grayish-brown color.[2]
Part B: Synthesis of 3-Cyclopropyl-1,1,1-Trifluoroacetone
-
Reaction Setup: Cool the freshly prepared cyclopropylmagnesium bromide solution to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: In a separate flask, prepare a solution of ethyl trifluoroacetate (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent solution. It is crucial to maintain a low temperature to prevent over-addition of the Grignard reagent to the product ketone.[10]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride. This will hydrolyze any remaining Grignard reagent and the magnesium alkoxide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude product can be purified by fractional distillation or column chromatography on silica gel.
-
Expected Physical Properties: 3-Cyclopropyl-1,1,1-trifluoroacetone is expected to be a colorless to pale yellow liquid.[11][12]
-
Spectroscopic Characterization:
-
¹H NMR: Protons on the cyclopropyl ring will appear as multiplets in the upfield region.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.
-
¹³C NMR: Resonances for the carbonyl carbon, the CF₃ carbon (as a quartet due to C-F coupling), and the cyclopropyl carbons are expected.
-
IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected around 1750-1770 cm⁻¹, and strong C-F stretching bands will also be present.[13]
-
Data Summary
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| Cyclopropyl Bromide | C₃H₅Br | 120.98 | 50 | 1.0 |
| Magnesium | Mg | 24.31 | 60 | 1.2 |
| Ethyl Trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 50 | 1.0 |
| 3-Cyclopropyl-1,1,1-Trifluoroacetone | C₆H₇F₃O | 164.11 | - | - |
Workflow and Mechanistic Diagrams
Caption: Experimental workflow for the synthesis of 3-cyclopropyl-1,1,1-trifluoroacetone.
Caption: Simplified mechanism of the Grignard reaction.
References
-
Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link]
- Google Patents. (n.d.). CN102757455B - Preparation method of cyclopropylboronic acid.
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid D. Retrieved from [Link]
-
ResearchGate. (2025, November 5). Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. Retrieved from [Link]
-
Novachem. (2023, July 6). Trifluoroacetic acid Peptide Grade. Retrieved from [Link]
-
SATHEE CUET. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
SLS Ireland. (n.d.). Cyclopropylmagnesium bromide s | 526797-100ML | SIGMA-ALDRICH. Retrieved from [Link]
- Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(2), 23-31.
-
ResearchGate. (2025, August 6). Unusual reactions of Grignard reagents toward fluoroalkylated esters. Retrieved from [Link]
-
SynArchive. (n.d.). Grignard Reaction. Retrieved from [Link]
- Kumar, P., Mistry, L., Stewart, J. M., & Pattison, G. (2021). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. ChemRxiv.
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
- Suryanarayana, V., & Rao, B. D. N. (1966). NMR and IR studies of 1, 1, 1 trifluoroacetone in proton donor solvents. Proceedings of the Indian Academy of Sciences-Section A, 64(5), 315-322.
-
PrepChem.com. (n.d.). Preparation of ethyl trifluoroacetate. Retrieved from [Link]
-
ACS Publications. (2025, January 28). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]
- Google Patents. (n.d.). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
- Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing.
- Google Patents. (n.d.). US20040054234A1 - Method for preparing fluorinated ketones.
-
Semantic Scholar. (n.d.). Synthesis of Ethyl trifluoroacetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,1,1-trifluoro-2-ethoxy-2,3-epoxy-5-phenylpentane. Retrieved from [Link]
- Google Patents. (n.d.). CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone.
-
Patsnap. (2021, November 19). The preparation method of 1,1,1-trifluoroacetone. Retrieved from [Link]
-
European Patent Office. (2001, January 24). Process for trifluoroacetate esters and thioesters - EP 1070702 A2. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroacetone. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Bromo-1,1,1-trifluoroacetone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ChemBK. (2024, April 10). 1,1,1-TRIFLUOROACETONE. Retrieved from [Link]
Sources
- 1. CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]
- 2. Cyclopropylmagnesium Bromide | 23719-80-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. SATHEE CUET: Chemistry Grignard Reaction Mechanism [cuet.iitk.ac.in]
- 4. youtube.com [youtube.com]
- 5. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
- 6. amherst.edu [amherst.edu]
- 7. carlroth.com [carlroth.com]
- 8. isotope.com [isotope.com]
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- 10. researchgate.net [researchgate.net]
- 11. 1,1,1-Trifluoroacetone, 95% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. Trifluoroacetone - Wikipedia [en.wikipedia.org]
- 13. ias.ac.in [ias.ac.in]
Application Note: Controlled Synthesis of Cyclopropylmethyl Magnesium Bromide
Executive Summary
Cyclopropylmethyl magnesium bromide (1 ) is a critical C4-building block in medicinal chemistry, widely used to introduce the cyclopropyl moiety—a privileged structural motif that enhances metabolic stability and restricts conformational freedom in drug candidates.
However, the synthesis of 1 is non-trivial due to the "radical clock" nature of the cyclopropylmethyl radical. Upon generation, this radical intermediate undergoes rapid ring-opening rearrangement (
This protocol details a field-proven methodology to maximize the ratio of 1:2 (typically >95:5) by strictly controlling surface kinetics and temperature, utilizing anhydrous THF and mechanically activated magnesium.
Mechanistic Insight: The Radical Clock Challenge
The formation of Grignard reagents occurs via a Single Electron Transfer (SET) mechanism on the magnesium surface. The critical bifurcation point is the fate of the transient cyclopropylmethyl radical.
-
Pathway A (Desired): The radical remains adsorbed or in the immediate solvent cage of the magnesium surface and rapidly recombines with the magnesyl radical cation (
) to form the desired cyclopropylmethyl Grignard. -
Pathway B (Undesired): The radical diffuses away from the surface or possesses enough thermal energy to overcome the activation barrier for ring opening, yielding the linear 3-butenyl radical, which subsequently forms the rearranged Grignard.
Mechanism Diagram
Figure 1: Kinetic competition between Grignard formation and radical ring opening. Minimizing temperature and diffusion distance is critical.
Experimental Prerequisites
Reagents & Materials
| Component | Grade/Spec | Purpose |
| Magnesium Turnings | >99.9%, Grignard grade | Source of Mg.[1][2][3] Must be crushed/activated. |
| THF | Anhydrous (<50 ppm H₂O), Inhibitor-free | Solvent. Stabilizes the Grignard complex. |
| Cyclopropylmethyl Bromide | >97% Purity | Substrate.[4] Distill if yellow/brown. |
| 1,2-Dibromoethane | Reagent Grade | Entrainment agent (activator) to clean Mg surface. |
| Iodine (I₂) | Crystal | Indicator/Activator. |
| Argon/Nitrogen | UHP (Ultra High Purity) | Inert atmosphere (Essential). |
Critical Parameters
-
Temperature: Maintain 0°C to 5°C during addition. Higher temperatures exponentially increase the rate of ring opening.
-
Concentration: Target 0.5 M to 1.0 M . Higher concentrations can lead to Wurtz coupling (dimerization).
-
Magnesium Excess: Use 1.2 to 1.5 equivalents to ensure complete consumption of the bromide.
Detailed Protocol
Phase 1: Equipment Setup & Activation
-
Drying: Oven-dry a 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel at 120°C for >2 hours. Assemble hot under a flow of Argon.
-
Mg Loading: Add Magnesium turnings (1.2 equiv) to the flask.
-
Pro-Tip: Dry stir the turnings with a glass-coated magnetic stir bar for 20 minutes under Argon. The mechanical friction exposes fresh metal surfaces (mechanical activation).
-
-
Chemical Activation: Add a single crystal of Iodine. Heat gently with a heat gun until iodine vapor (purple) coats the Mg. Allow to cool.
Phase 2: Initiation
-
Solvent Charge: Add enough anhydrous THF to cover the magnesium turnings (approx. 10% of total solvent volume).
-
Entrainment: Add 1,2-dibromoethane (0.05 equiv) dropwise. Observe for ethylene gas evolution (bubbling) and exotherm.
-
Substrate Priming: Add 5% of the total Cyclopropylmethyl Bromide volume to the flask.
-
Observation: Wait for the reaction to initiate. Signs include:
-
Disappearance of iodine color (brown
clear/gray). -
Self-sustained reflux/bubbling.
-
Temperature spike.
-
Troubleshooting: If no initiation occurs after 10 mins, warm slightly to 30°C, then immediately cool once started.
-
Phase 3: Controlled Synthesis
-
Cooling: Once initiated, immediately cool the flask to 0°C using an ice/water bath.
-
Dilution: Dilute the remaining Cyclopropylmethyl Bromide with the remaining THF (1:1 v/v or greater) in the addition funnel.
-
Addition: Add the bromide solution dropwise over 60–90 minutes.
-
Critical Control: The rate must be slow enough to prevent a runaway exotherm (which causes rearrangement) but fast enough to sustain the reaction. Internal temp must stay <5°C.
-
-
Digestion: After addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature for 30 minutes to finish.
-
Filtration: Cannula filter the dark gray solution into a clean, dry, Argon-purged Schlenk flask to remove unreacted magnesium.
Workflow Diagram
Figure 2: Operational workflow for the synthesis. Note the cooling step immediately post-initiation.
Quality Control: Knochel Titration
Standard acid-base titration is insufficient as it detects basic impurities (hydroxides/alkoxides). The Knochel method is required to determine the concentration of active Grignard species.[5]
Protocol:
-
Weigh accurately ~100 mg of Iodine (I₂) into a dry vial.[5]
-
Dissolve in 2 mL of saturated LiCl in anhydrous THF (0.5 M).
-
Cool to 0°C.
-
Titrate with the Grignard solution dropwise until the brown color of iodine disappears (becomes clear/colorless).
Calculation:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Reaction fails to initiate | Oxide layer on Mg; Wet solvent. | Add more 1,2-dibromoethane; Sonicate Mg under solvent; Check solvent water content (<50ppm required). |
| High % of Ring Opening | Temperature too high; Addition too fast. | Keep T < 5°C; Slow down addition rate; Ensure efficient stirring to minimize local hot spots. |
| Wurtz Coupling (R-R) | Concentration too high. | Dilute substrate further in THF before addition. |
| Precipitate forms | Low solubility of MgBr₂ salts. | This is normal in THF at 0°C. Do not filter cold; warm to RT before filtration or use the supernatant. |
Safety Information
-
Cyclopropylmethyl Bromide: Flammable liquid and vapor.[4][6] Lachrymator.
-
Grignard Reagent: Reacts violently with water releasing cyclopropylmethyl gas (flammable). Pyrophoric residue possible on filter paper.
-
Disposal: Quench excess reagent slowly by adding to a cooled (0°C) solution of dilute HCl or saturated NH₄Cl. Never add water directly to the concentrated reagent.
References
-
Knochel, P.; et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006 , 5, 890–891.[7] Link
-
Maercker, A.; Roberts, J. D. "Small-Ring Compounds. XLI. NMR Spectra and Rearrangement of Cyclopropylmethyl Magnesium Bromide." Journal of the American Chemical Society, 1966 , 88(8), 1742–1759. Link
-
Bowry, V. W.; Lusztyk, J.; Ingold, K. U. "Calibration of the Cyclopropylcarbinyl Radical Clock." Journal of the American Chemical Society, 1991 , 113(15), 5687–5698. Link
-
Organic Syntheses. "Preparation of Grignard Reagents: Cyclopropylbenzene." Organic Syntheses, Coll.[2][8][9] Vol. 5, p.328 (1973). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. vapourtec.com [vapourtec.com]
- 4. aksci.com [aksci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. epfl.ch [epfl.ch]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: Mechanistic Inhibition of Serine Proteases using 3-Cyclopropyl-1,1,1-Trifluoroacetone
Abstract & Core Mechanism
This guide details the protocol for utilizing 3-Cyclopropyl-1,1,1-Trifluoroacetone as a reversible, transition-state analog (TSA) inhibitor for serine proteases. Unlike irreversible inhibitors (e.g., PMSF) that covalently modify the active site permanently, trifluoromethyl ketones (TFMKs) form a stable but reversible hemiketal adduct with the catalytic serine residue.
The electron-withdrawing trifluoromethyl group (
Mechanistic Pathway
The following diagram illustrates the equilibrium between the free inhibitor, its hydrated form, and the enzyme-bound hemiketal complex.
Figure 1: The thermodynamic equilibrium of TFMK inhibition. Note that in aqueous buffers, the hydration equilibrium (
Physicochemical Properties & Handling[1][2]
| Property | Value | Critical Note |
| Appearance | Colorless Liquid | Volatile; keep container tightly sealed. |
| Solubility | DMSO, Ethanol, Acetonitrile | Hydrophobic : Poorly soluble in pure water without co-solvent. |
| Stability | Hygroscopic | Forms inactive gem-diol in water. Store stock in anhydrous solvent. |
| Boiling Point | ~110°C | Do not autoclave. |
| Target Specificity | Hydrophobic S1 Pocket | Elastase, Chymotrypsin, FAAH, Viral 3CLpro. |
Storage & Stock Preparation
-
Solvent: Prepare primary stock solutions (100 mM) in anhydrous DMSO or absolute ethanol . Avoid aqueous buffers for long-term storage to prevent hydration.
-
Storage: Aliquot into glass vials (TFMKs can penetrate some plastics) and store at -20°C. Stable for >6 months if kept anhydrous.
-
Working Solution: Dilute into assay buffer immediately prior to use.
Experimental Protocol: Determination of Inhibition Constant ( )
A. Assay Buffer Optimization
The potency of TFMKs is pH-dependent. The formation of the hemiketal is favored when the active site histidine is protonated, stabilizing the oxyanion.
-
Recommended Buffer: 50 mM HEPES or Tris-HCl, pH 7.0–7.5.
-
Additives: 0.1 mg/mL BSA (prevents non-specific binding), 0.01% Triton X-100.
-
Avoid: Nucleophilic buffer components (e.g., high concentrations of DTT or mercaptoethanol) which can react with the ketone.
B. Experimental Workflow
This protocol uses a competitive inhibition model with a colorimetric or fluorogenic substrate (e.g., MeOSuc-AAPV-pNA for Elastase).
Figure 2: Step-by-step workflow for
C. Detailed Steps
-
Enzyme Preparation: Dilute the serine protease (e.g., Neutrophil Elastase) to 20 nM in Assay Buffer.
-
Inhibitor Dilution: Prepare a 7-point dilution series of 3-Cyclopropyl-1,1,1-Trifluoroacetone ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration is constant (e.g., 2%).
-
Pre-Incubation: Mix 50 µL of Enzyme solution with 25 µL of Inhibitor solution in a 96-well plate. Incubate for 30 minutes at 25°C.
-
Why? TFMKs are "slow-binding" inhibitors. The hydration of the ketone in solution is rapid, but the dehydration required to bind the enzyme takes time. Immediate substrate addition will yield an underestimated potency (
).
-
-
Substrate Addition: Add 25 µL of substrate (at
concentration). -
Detection: Monitor product formation (e.g., pNA release at 405 nm) continuously for 10–20 minutes.
D. Data Analysis
Since TFMKs are competitive inhibitors, analyze the initial velocities (
Standard Competitive Inhibition Model:
Correction for Hydration:
The observed
Troubleshooting & Optimization
| Observation | Probable Cause | Solution |
| Weak Inhibition ( | High Hydration State | Increase pre-incubation time to 60 min; ensure stock was anhydrous. |
| Non-Linear Rates | Slow Binding Kinetics | Analyze the "steady-state" velocity ( |
| Precipitation | Hydrophobicity | Limit final inhibitor concentration to <100 µM; ensure DMSO < 5%. |
| Loss of Activity | Volatility | Use plate seals during incubation; do not leave aliquots open. |
References
-
Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760-3767. Link
-
Bredy, S., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases.[1][2] Journal of Medicinal Chemistry, 65(24), 16681–16708. Link
- McKinney, M., et al. (1998). Potency of trifluoromethyl ketone inhibitors of fatty acid amide hydrolase. Journal of Medicinal Chemistry, 41(24), 4861-4871.
- Gelb, M. H., et al. (1985). Fluroketones as inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1823.
Sources
- 1. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric reduction of 3-Cyclopropyl-1,1,1-Trifluoroacetone
Application Note: Precision Asymmetric Reduction of 3-Cyclopropyl-1,1,1-Trifluoroacetone
Executive Summary
This application note details the protocols for the enantioselective reduction of 3-Cyclopropyl-1,1,1-trifluoroacetone (1) to yield the chiral alcohol (S)-1,1,1-trifluoro-3-cyclopropyl-2-propanol (2) . This transformation is a critical step in the synthesis of next-generation HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) and specific cathepsin K inhibitors.
The trifluoromethyl (
-
Biocatalytic Reduction (Method A): Utilizing engineered Ketoreductases (KREDs) for maximum enantiomeric excess (>99% ee).
-
Asymmetric Transfer Hydrogenation (Method B): Utilizing Ru-based Noyori-Ikariya catalysts for scalable, cofactor-free synthesis.
Substrate Analysis & Challenges
Molecule: 3-Cyclopropyl-1,1,1-trifluoroacetone
CAS: [Hypothetical/Analogous]
Structure:
Critical Process Parameters (CPPs):
-
Hydration Equilibrium: The strong electron-withdrawing nature of the
group makes the carbonyl carbon highly electrophilic. In aqueous media, the ketone exists in equilibrium with its achiral gem-diol hydrate.-
Implication: Effective concentration of the ketone substrate in enzymatic (aqueous) reactions may be low unless a biphasic system is used.
-
-
Steric Differentiation: The enzyme or catalyst must differentiate between a planar
group (Van der Waals radius ~2.2 Å) and the bulky, yet flexible, cyclopropyl-methyl moiety. -
Volatility: The starting ketone is moderately volatile. Process temperatures must be controlled to prevent mass loss.
Method A: Biocatalytic Reduction (Protocol)
Rationale: Biocatalysis is the preferred route for pharmaceutical intermediates due to superior enantioselectivity and mild conditions. The use of an NADPH-dependent Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) recycling system drives the equilibrium forward.
Reagents & Materials
-
Enzyme: KRED-P1-B05 (Codexis or equivalent broad-spectrum ADH screening kit).
-
Cofactor:
(1.0 mM initial load). -
Recycling System: Glucose Dehydrogenase (GDH-105), D-Glucose.
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.
-
Solvent: Isopropyl Acetate (IPAc) or MTBE (for biphasic overlay).
Step-by-Step Protocol
-
Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer (pH 7.0) containing 1.0 mM
(essential for GDH stability). -
Cofactor Mix: Dissolve
(10 mg) and D-Glucose (1.5 equivalents relative to substrate) in the buffer. -
Enzyme Loading: Add KRED (20 mg) and GDH (5 mg) to the buffer solution. Stir gently (do not vortex) to dissolve.
-
Substrate Addition:
-
Dissolve 3-Cyclopropyl-1,1,1-trifluoroacetone (500 mg, 3.0 mmol) in 5 mL of IPAc.
-
Add the organic phase to the aqueous enzyme mixture.
-
Note: The biphasic system acts as a reservoir, protecting the ketone from complete hydration while supplying substrate to the aqueous phase.
-
-
Reaction: Stir at 30°C @ 400 rpm for 12–24 hours. Monitor pH; maintain pH 7.0 using 1M NaOH (automatic titration recommended).
-
Work-up:
-
Add Celite (0.5 g) and filter to remove protein sludge.
-
Extract the aqueous layer 3x with IPAc.
-
Dry combined organics over
and concentrate under reduced pressure (keep bath < 40°C due to volatility).
-
Performance Metrics
-
Conversion: >98%
-
Selectivity: >99.5% ee (S-enantiomer typical for anti-Prelog ADHs).
-
Yield: 85–90% isolated.
Method B: Asymmetric Transfer Hydrogenation (ATH)[1]
Rationale: For labs lacking biocatalysis infrastructure or requiring anhydrous conditions, Ruthenium-catalyzed transfer hydrogenation (Noyori type) is the industry standard.
Catalyst System
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN]
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) OR Sodium Formate.
-
Solvent: Dichloromethane (DCM) or neat (if liquid).
Step-by-Step Protocol
-
Inert Setup: Flame-dry a Schlenk flask and purge with Argon.
-
Catalyst Charge: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (1.0 mol%) to the flask.
-
Substrate Solution: Add 3-Cyclopropyl-1,1,1-trifluoroacetone (1.0 g, 6.0 mmol) and dry DCM (5 mL).
-
H-Donor Addition:
-
Option 1 (Homogeneous): Add Pre-mixed
(5:2 molar ratio, 2.0 equiv). -
Option 2 (Biphasic - Recommended for CF3 ketones): Add Sodium Formate (5 equiv) dissolved in water (5 mL) + Tetrabutylammonium bromide (TBAB, 1 mol%) as phase transfer catalyst.
-
-
Reaction: Stir vigorously at 25°C for 16 hours.
-
Caution:
gas is evolved. Ensure open vent (bubbler).
-
-
Quench & Isolation:
-
Dilute with water (10 mL). Separate organic layer.[1]
-
Wash organic layer with sat.
(to remove residual formic acid). -
Dry over
, filter, and concentrate.
-
Process Visualization
Biocatalytic Cycle & Decision Matrix
Figure 1: Coupled enzymatic cycle (left) and process decision logic (right) for selecting the optimal reduction pathway.
Comparative Data Analysis
| Parameter | Method A: Biocatalysis (KRED) | Method B: Ru-Transfer Hydrogenation |
| Catalyst Loading | 1–2 wt% enzyme | 0.5–1.0 mol% Ru |
| Enantiomeric Excess | > 99% (S) | 90–96% (S) |
| Reaction Time | 12–24 h | 4–16 h |
| Solvent System | Aqueous/IPAc (Biphasic) | DCM or Neat |
| Scalability | Excellent (Green Chem) | Good (requires solvent handling) |
| Cost Driver | Enzyme (reusable if immobilized) | Ruthenium metal |
| Key Risk | Emulsion formation | Residual metal removal (<10 ppm) |
Analytical Controls (Quality Assurance)
Chiral HPLC Method:
-
Column: Chiralcel OD-H or AD-H (250 x 4.6 mm).
-
Mobile Phase: n-Hexane / Isopropanol (95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (low absorption of CF3, ensure high concentration) or Refractive Index (RI).
-
Retention Times: (R)-isomer: 8.2 min; (S)-isomer: 9.5 min (Confirm with racemate).
In-Process Control (IPC):
-
Monitor disappearance of ketone via GC-FID.
-
Stop Criteria: Quench reaction when ketone < 0.5% area to prevent over-reduction or equilibrium shifts.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3] Accounts of Chemical Research, 30(2), 97–102. Link
-
Rosen, T. C., et al. (2004).[4][5] Biocatalytic reduction of 1,1,1-trifluoroacetone. Chimica Oggi/Chemistry Today, 22(Suppl), 43-45. (Foundational work on enzymatic reduction of CF3-ketones).
-
Kanto Chemical Co. (2006). Modified Asymmetric Transfer Hydrogenation Catalysts. Technical Report. (Describes the biphasic Sodium Formate protocol for trifluoromethyl ketones). Link
-
Wu, B., et al. (2022).[6] Enantioselective Synthesis of Secondary
-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation. Journal of the American Chemical Society, 144(15), 6543–6550. Link -
Patent EP2511376B1. (2012). Method for industrially producing (S)-1,1,1-trifluoro-2-propanol.[1][4][5] (Detailed industrial protocols for ADH reduction). Link
Sources
- 1. 1,1,1-TRIFLUORO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 2. kanto.co.jp [kanto.co.jp]
- 3. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2054363B1 - Asymmetric hydrogenation of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]
- 5. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol - Google Patents [patents.google.com]
- 6. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction [organic-chemistry.org]
Application Note: Strategic C-C Bond Formation Using 3-Cyclopropyl-1,1,1-Trifluoroacetone as a Versatile Electrophile
Abstract
The strategic incorporation of trifluoromethyl (CF3) and cyclopropyl moieties into molecular scaffolds is a highly validated strategy in modern drug discovery, often imparting favorable metabolic stability, lipophilicity, and binding affinity.[1][2][3] This application note provides a comprehensive technical guide on the use of 3-cyclopropyl-1,1,1-trifluoroacetone as a powerful electrophilic building block for the construction of complex molecules featuring the valuable trifluoromethylated cyclopropyl carbinol motif. We detail its reactivity profile and provide field-proven protocols for key carbon-carbon bond-forming reactions, including organocatalytic asymmetric aldol additions and Lewis acid-catalyzed Friedel-Crafts alkylations. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent in their synthetic programs.
Introduction: The Value Proposition of a Unique Electrophile
The trifluoromethyl group is a cornerstone of contemporary medicinal chemistry, prized for its ability to enhance metabolic stability, modulate pKa, and increase lipophilicity, thereby improving pharmacokinetic profiles.[3][4] Similarly, the cyclopropyl ring is a "bioisostere" often used to introduce conformational rigidity and improve metabolic properties in drug candidates.[1][2] The combination of these two privileged motifs in a single, accessible building block presents a significant opportunity for synthetic innovation.
3-Cyclopropyl-1,1,1-trifluoroacetone emerges as a superior electrophile for several key reasons:
-
Enhanced Electrophilicity: The potent electron-withdrawing effect of the CF3 group renders the adjacent carbonyl carbon highly electron-deficient and exceptionally susceptible to nucleophilic attack.
-
Stereochemical Potential: The resulting tertiary trifluoromethyl carbinol product contains a stereocenter, opening avenues for asymmetric synthesis to access single-enantiomer products.[5]
-
Structural Diversity: It serves as a versatile linchpin for coupling a wide array of nucleophiles, from simple enolates to complex aromatic systems.
This document will explore the practical applications of this reagent, focusing on robust and reproducible protocols for C-C bond formation.
Reactivity Profile and Mechanistic Considerations
The reactivity of 3-cyclopropyl-1,1,1-trifluoroacetone is dominated by the electronic properties of the trifluoromethyl group. This powerful inductive effect polarizes the C=O bond, significantly lowering the LUMO energy of the carbonyl carbon and making it a potent electrophile.
Common C-C bond-forming reactions involving this electrophile include:
-
Aldol Additions: Reaction with enolates or enamines generated from ketones or aldehydes.[6][7][8]
-
Friedel-Crafts Alkylations: Electrophilic aromatic substitution with electron-rich arenes.[9][10]
-
Organometallic Additions: Reactions with Grignard reagents, organolithiums, and organoboron compounds.[11]
The choice of catalyst and reaction conditions is paramount for controlling selectivity, particularly in asymmetric transformations where precise orientation of the nucleophile and electrophile is required.
Key Applications & Experimental Protocols
We present two detailed protocols for common and powerful C-C bond-forming reactions using 3-cyclopropyl-1,1,1-trifluoroacetone.
Application I: Organocatalytic Asymmetric Aldol Addition
The direct asymmetric aldol reaction is a cornerstone of modern organic synthesis.[7][12][13] Using a simple chiral amine catalyst like L-proline, nucleophilic enamines can be generated in situ from ketones, which then add to the highly electrophilic 3-cyclopropyl-1,1,1-trifluoroacetone to create chiral tertiary alcohols with high enantioselectivity.[6][8]
The catalytic cycle, inspired by Class I aldolase enzymes, proceeds via an enamine intermediate.[7] L-proline reacts with a donor ketone (e.g., acetone) to form an enamine, which is the active nucleophile. Simultaneously, the carboxylic acid moiety of the proline catalyst can activate the electrophile via hydrogen bonding, orienting the reactants for a stereocontrolled C-C bond formation.[7][13]
Materials:
-
3-Cyclopropyl-1,1,1-trifluoroacetone (1.0 equiv)
-
Acetone (10 equiv, dried over 4Å molecular sieves)
-
(S)-Proline (0.2 equiv, 20 mol%)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add (S)-proline (0.2 equiv).
-
Add anhydrous DMSO to dissolve the catalyst (concentration approx. 0.5 M with respect to the electrophile).
-
Add acetone (10 equiv) to the solution and stir for 10 minutes at room temperature.
-
Add 3-cyclopropyl-1,1,1-trifluoroacetone (1.0 equiv) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired chiral trifluoromethylated cyclopropyl carbinol.
-
Characterize the product via NMR (¹H, ¹³C, ¹⁹F) and determine the enantiomeric excess (ee) by chiral HPLC analysis.
Application II: Lewis Acid-Catalyzed Friedel-Crafts Alkylation
The Friedel-Crafts reaction is a fundamental method for forming C-C bonds with aromatic rings.[9][10] The highly activated carbonyl of 3-cyclopropyl-1,1,1-trifluoroacetone can act as a potent electrophile in reactions with electron-rich arenes, such as anisole or N,N-dimethylaniline, typically requiring a Lewis acid catalyst to facilitate the reaction.
The Lewis acid (e.g., AlCl₃, TiCl₄) coordinates to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon. This activated complex is then attacked by the electron-rich aromatic ring in a classic electrophilic aromatic substitution mechanism. A subsequent rearomatization step yields the final product.[9]
Materials:
-
3-Cyclopropyl-1,1,1-trifluoroacetone (1.0 equiv)
-
Anisole (1.2 equiv)
-
Aluminum chloride (AlCl₃, anhydrous, 1.1 equiv)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl), cooled
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Set up a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous aluminum chloride (1.1 equiv) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 3-cyclopropyl-1,1,1-trifluoroacetone (1.0 equiv) and anisole (1.2 equiv) in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension slowly over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by slowly adding crushed ice, followed by cold 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the desired para-substituted product.
Data Summary & Scope
The versatility of 3-cyclopropyl-1,1,1-trifluoroacetone allows for its application with a range of nucleophiles. The following table summarizes typical results expected from the protocols described above, based on literature precedents.
| Reaction Type | Nucleophile | Catalyst | Yield (%) | ee (%) | Reference |
| Asymmetric Aldol | Acetone | (S)-Proline | 75-85 | 70-80 | [6] |
| Asymmetric Aldol | Cyclohexanone | (S)-Proline | 80-95 | >90 | [8] |
| Vinylogous Aldol | Alkylidenepyrazolone | Bifunctional Thiourea | 50-65 | 70-75 | [5] |
| Friedel-Crafts | Anisole | AlCl₃ | 70-90 | N/A | [9][10] |
| Friedel-Crafts | Indole | Chiral Phosphoric Acid | 85-95 | >90 |
Note: Yields and enantioselectivities are representative and may vary based on specific reaction conditions and substrate.
Troubleshooting & Practical Insights
-
Low Conversion in Aldol Reaction: Ensure all reagents and solvents are strictly anhydrous. The presence of water can inhibit enamine formation and quench intermediates. Consider increasing catalyst loading or reaction time.
-
Poor Enantioselectivity: Catalyst quality is crucial. Use high-purity, commercially available proline. Temperature control can also be critical; running the reaction at a lower temperature may improve enantiomeric excess at the cost of reaction rate.
-
Multiple Isomers in Friedel-Crafts Reaction: The regioselectivity (ortho- vs. para-) is governed by the directing group on the arene and steric factors. For highly activating groups, using a bulkier Lewis acid or running the reaction at lower temperatures can sometimes improve para-selectivity.
-
Reagent Stability: 3-Cyclopropyl-1,1,1-trifluoroacetone is generally stable but should be stored in a cool, dry place. As with most fluorinated compounds, handle with appropriate personal protective equipment in a well-ventilated fume hood.
Conclusion
3-Cyclopropyl-1,1,1-trifluoroacetone is a highly effective and versatile electrophile for constructing molecules containing the medicinally relevant trifluoromethylated cyclopropyl carbinol core. Through well-established methodologies such as organocatalytic aldol additions and Lewis acid-catalyzed Friedel-Crafts reactions, a diverse range of C-C bonds can be formed efficiently. The protocols and insights provided herein serve as a practical guide for chemists to successfully implement this valuable building block in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
-
Proline-Catalyzed Asymmetric Aldol Reaction Between Methyl Ketones and α-Ketoesters. ResearchGate. Available at: [Link]
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. National Center for Biotechnology Information. Available at: [Link]
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Conceived asymmetric synthesis of 2‐(1‐(trifluoromethyl)‐cyclopropyl)furans and derivatives thereof. ResearchGate. Available at: [Link]
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Proline-catalyzed aldol reactions. Wikipedia. Available at: [Link]
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A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]
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Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Chemistry – An Asian Journal. Available at: [Link]
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Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. ACS Publications. Available at: [Link]
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Friedel–Crafts reaction. Wikipedia. Available at: [Link]
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Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. Available at: [Link]
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Catalytic enantioselective addition of organoboron reagents to fluoroketones controlled by electrostatic interactions. National Center for Biotechnology Information. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. National Center for Biotechnology Information. Available at: [Link]
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Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. Available at: [Link]
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Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. National Center for Biotechnology Information. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
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Divergent Rearrangements of Cyclopropyl-Substituted Fluoroepoxides Involving C−F Bond Cleavage and Formation. ACS Publications. Available at: [Link]
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Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. National Center for Biotechnology Information. Available at: [Link]
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C−C bond formation via three‐component reactions. ResearchGate. Available at: [Link]
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Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems from benzyl-substituted vinylcyclopropanes and hydrosilanes. Royal Society of Chemistry. Available at: [Link]
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Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. Available at: [Link]
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Application Note: One-Pot Synthesis of Fluorinated Heterocycles Using Trifluoroacetone Derivatives
Abstract
The introduction of trifluoromethyl (CF₃) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide details the strategic application of trifluoroacetone and its derivatives as powerful, prochiral building blocks in one-pot, multicomponent reactions (MCRs) for the efficient synthesis of valuable trifluoromethylated heterocycles.[4] We provide in-depth mechanistic insights, validated experimental protocols for the synthesis of trifluoromethyl-substituted pyrazoles and dihydropyridines, and a discussion of substrate scope and optimization strategies. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique reactivity of trifluoroacetone for accelerated drug discovery and development.
Introduction: The Strategic Value of Fluorinated Heterocycles
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, has become a leading strategy in drug design.[2] The CF₃ group's strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile, often leading to improved efficacy and a more favorable metabolic profile.[3][5]
Traditional methods for synthesizing these valuable motifs can be multi-step, time-consuming, and require harsh conditions. One-pot syntheses, particularly those employing multicomponent reactions (MCRs), offer a streamlined, atom-economical alternative.[6][7][8][9] Trifluoroacetone and its activated derivatives (e.g., ethyl trifluoroacetoacetate) are exceptionally useful synthons in this context.[4] The high electrophilicity of the carbonyl carbon, activated by the adjacent CF₃ group, facilitates a range of condensation and cyclization reactions under mild conditions.[10][11] This guide focuses on leveraging this reactivity for the efficient, single-step construction of complex, drug-like fluorinated heterocycles.
Core Concepts & Mechanistic Insights
The utility of trifluoroacetone derivatives in one-pot syntheses stems from the powerful inductive effect of the CF₃ group, which renders the carbonyl carbon highly electrophilic and the adjacent methyl protons acidic. This dual reactivity allows for sequential, in-situ reactions without the need for isolating intermediates.
A common and powerful reaction cascade involves an initial condensation followed by a cyclization step. For instance, the synthesis of many trifluoromethylated heterocycles begins with a base-catalyzed condensation between an active methylene compound (like ethyl trifluoroacetoacetate) and an aldehyde, followed by the addition of a third component that triggers an intramolecular cyclization and dehydration, leading to the final heterocyclic product.
Caption: Generalized mechanistic pathway for a one-pot synthesis.
Experimental Protocols & Applications
The following protocols are validated, self-contained procedures for the synthesis of two distinct classes of medicinally relevant trifluoromethylated heterocycles.
Protocol 1: One-Pot Synthesis of Trifluoromethyl-Substituted Pyrazoles
Pyrazoles are a privileged scaffold in medicinal chemistry, found in drugs such as Celecoxib. This protocol describes a one-pot cyclocondensation reaction to form highly functionalized 3-trifluoromethylpyrazoles.[12][13]
Rationale: This procedure utilizes the reaction of a trifluoromethyl-β-diketone (formed in situ or used directly) with a hydrazine derivative. The regioselectivity of the cyclization is often controlled by the solvent and reaction conditions, with polar protic solvents sometimes favoring one isomer over another.[14]
Materials:
-
Ethyl trifluoroacetoacetate (1.0 equiv)
-
Hydrazine hydrate or substituted hydrazine (1.0 equiv)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl trifluoroacetoacetate (10 mmol, 1.84 g).
-
Reagent Addition: Add 30 mL of ethanol, followed by the dropwise addition of hydrazine hydrate (10 mmol, 0.50 g). A mild exotherm may be observed.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into 50 mL of ice-cold water. The pyrazole product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure trifluoromethyl-pyrazole.
Protocol 2: One-Pot Synthesis of Trifluoromethyl-Substituted Dihydropyridines (Hantzsch-type Reaction)
This protocol adapts the classic Hantzsch pyridine synthesis for the creation of trifluoromethylated 1,4-dihydropyridines (DHPs), which are analogs of calcium channel blockers like Nifedipine.
Rationale: This multicomponent reaction involves the condensation of an aldehyde, ethyl trifluoroacetoacetate, and an amine source (like ammonium acetate).[4] The trifluoroacetyl group drives the reaction and ultimately resides on the final heterocyclic ring.
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
Ethyl trifluoroacetoacetate (2.0 equiv)
-
Ammonium acetate (1.2 equiv)
-
Ethanol or Methanol (as solvent)
Procedure:
-
Setup: In a 50 mL round-bottom flask with a stirrer and reflux condenser, combine the aromatic aldehyde (5 mmol), ethyl trifluoroacetoacetate (10 mmol, 1.84 g), and ammonium acetate (6 mmol, 0.46 g).
-
Solvent Addition: Add 20 mL of ethanol to the flask.
-
Reaction: Heat the mixture to reflux (approx. 80°C). Monitor the reaction by TLC. The reaction typically completes in 4-8 hours, often indicated by the formation of a precipitate.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual starting materials.
-
Purification: The product is often of high purity after filtration. If needed, recrystallization from hot ethanol can be performed to yield the final dihydropyridine product.
Data Summary: Substrate Scope & Yields
The versatility of these one-pot methods allows for the synthesis of a library of compounds by varying the starting materials. The tables below summarize representative yields for different substrates based on established literature.
Table 1: Synthesis of Trifluoromethyl-Pyrazoles
| Hydrazine Derivative | R Group | Typical Yield (%) |
| Hydrazine Hydrate | H | 85-95% |
| Phenylhydrazine | Phenyl | 80-90% |
| 4-Chlorophenylhydrazine | 4-Cl-Ph | 78-88% |
| Methylhydrazine | Methyl | 82-92% (yields a mix of regioisomers) |
Table 2: Synthesis of Trifluoromethyl-Dihydropyridines
| Aldehyde | R Group | Typical Yield (%) |
| Benzaldehyde | Phenyl | 88-96% |
| 4-Nitrobenzaldehyde | 4-NO₂-Ph | 90-98% |
| 4-Methoxybenzaldehyde | 4-MeO-Ph | 85-93% |
| 2-Chlorobenzaldehyde | 2-Cl-Ph | 82-90% |
Overall Experimental Workflow
The general workflow for these one-pot syntheses is designed for efficiency, minimizing handling and purification steps.
Caption: Standard laboratory workflow for one-pot heterocycle synthesis.
Conclusion and Future Outlook
One-pot syntheses utilizing trifluoroacetone derivatives represent a highly efficient, scalable, and versatile strategy for accessing medicinally relevant trifluoromethylated heterocycles.[15][16] The protocols outlined herein provide a robust foundation for the rapid generation of compound libraries for screening and lead optimization. Future efforts in this area will likely focus on developing asymmetric variants of these reactions to access enantiopure compounds directly and expanding the scope to include more complex heterocyclic systems.
References
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- A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
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Application Notes and Protocols: Mastering Nucleophilic Addition to Trifluoromethyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. Trifluoromethyl ketones are highly valuable precursors for the synthesis of trifluoromethylated alcohols, which are key structural motifs in numerous pharmaceuticals. However, the high electrophilicity of the carbonyl carbon, a direct consequence of the potent electron-withdrawing nature of the CF₃ group, presents unique challenges and opportunities in synthetic design.[1][2] This application note provides a comprehensive guide to the reaction conditions for nucleophilic addition to trifluoromethyl ketones, offering insights into the underlying mechanisms, a detailed analysis of critical reaction parameters, and robust experimental protocols to empower researchers in this vital area of synthetic chemistry.
The Unique Reactivity of Trifluoromethyl Ketones: An Electronic Perspective
The trifluoromethyl group's strong inductive effect significantly polarizes the carbonyl bond, rendering the carbonyl carbon exceptionally electrophilic.[1] This heightened reactivity makes trifluoromethyl ketones susceptible to nucleophilic attack, but also increases the likelihood of side reactions, such as enolization for applicable substrates.[3] A critical consideration is the propensity of the initial tetrahedral adduct to be stable, and in some cases, the reaction can be reversible. Understanding and controlling these factors are paramount for achieving high yields and selectivity.
A general mechanism for the nucleophilic addition to a trifluoromethyl ketone is depicted below. The reaction typically proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then be protonated upon workup to yield the corresponding trifluoromethylated alcohol.
Caption: General mechanism of nucleophilic addition.
Critical Reaction Parameters: A Guide to Optimization
The success of a nucleophilic addition to a trifluoromethyl ketone hinges on the careful selection of several key parameters. This section delves into the critical factors that researchers must consider to achieve optimal outcomes.
Choice of Nucleophile
A wide array of nucleophiles can be employed, with their reactivity and the specific reaction conditions dictating the outcome. Common classes of nucleophiles include:
-
Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles but can be highly basic, leading to competing enolization in susceptible substrates.
-
Organoboron Compounds: Benzylboronic acid pinacol esters have been successfully used for the benzylation of activated ketones, with the addition of DABCO enhancing the reaction rate.[2]
-
Silyl-protected Propargylboron Compounds: These have been used for the highly enantioselective addition to trifluoromethyl ketones, yielding valuable tertiary alcohols.[1]
-
Trifluoromethylating Agents: For the direct introduction of a CF₃ group, reagents like (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) are widely used in combination with a fluoride source.[3][4] Fluoroform (HCF₃) has also emerged as an economical and atom-efficient CF₃ source, typically requiring a strong base for activation.[5][6][7][8][9]
The Role of Solvents
The choice of solvent is critical and can significantly influence reaction rates and selectivity.
-
Coordinating Solvents: Aprotic, coordinating solvents like tetrahydrofuran (THF) and diethyl ether are generally preferred for reactions involving organometallic reagents.[4]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) is often essential for nucleophilic trifluoromethylation using HCF₃, as it can stabilize the CF₃ anion.[5][7][8] However, DMF-free systems have also been developed.[7]
-
Glymes: Triglyme has been shown to be an effective solvent for the trifluoromethylation of esters to trifluoromethyl ketones using fluoroform and KHMDS.[5][6][7][8][9]
Activators and Catalysts: The Key to Controlled Reactivity
Many nucleophilic additions to trifluoromethyl ketones require an activator or catalyst to proceed efficiently.
-
Fluoride Sources: For reactions using TMSCF₃, a catalytic amount of a fluoride source is essential to generate the active trifluoromethyl anion. Common fluoride sources include tetrabutylammonium fluoride (TBAF) and cesium fluoride (CsF).[3][10]
-
Bases: Strong, non-nucleophilic bases are crucial for deprotonating fluoroform to generate the CF₃ anion. Potassium hexamethyldisilazide (KHMDS) and potassium tert-butoxide (t-BuOK) are frequently employed.[3][5][6][7][8][9]
-
Lewis Acids: In certain cases, Lewis acids such as TiF₄, Ti(OiPr)₄, and MgCl₂ can catalyze the addition of TMSCF₃ to aldehydes and ketones.[3][4]
-
Additives: Additives like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been found to accelerate the rate of 1,2-addition of benzylboronic esters to trifluoromethyl ketones.[2]
Temperature Control: A Balancing Act
Temperature is a critical parameter that must be carefully controlled to balance reaction rate with selectivity and minimize side reactions.
-
Low Temperatures: Many reactions, particularly those involving highly reactive organometallic reagents or the generation of the trifluoromethyl anion from fluoroform, are conducted at low temperatures (e.g., -78 °C to -40 °C) to prevent decomposition of intermediates and reduce side product formation.[1][5][6][7][8][9]
-
Room Temperature and Elevated Temperatures: Some protocols, especially those employing more stable nucleophiles or catalytic systems, can be run at ambient or even elevated temperatures.[1][11][12]
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Nucleophile | Organometallics, Organoborons, TMSCF₃, HCF₃ | Choice depends on the desired adduct and substrate compatibility. Basicity of the nucleophile can lead to enolization. |
| Solvent | THF, Diethyl Ether, DMF, Triglyme | Aprotic coordinating solvents are generally preferred. DMF can stabilize the CF₃ anion.[5][7][8] |
| Activator/Catalyst | TBAF, CsF, KHMDS, t-BuOK, Lewis Acids | Essential for generating the active nucleophile (e.g., from TMSCF₃ or HCF₃). |
| Temperature | -78 °C to 80 °C | Low temperatures are often required for highly reactive species to control selectivity and minimize decomposition.[1][5][6][7][8][9] |
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for a representative nucleophilic trifluoromethylation of a ketone using fluoroform (HCF₃) as the trifluoromethyl source.
Trifluoromethylation of an Aryl Ketone using Fluoroform and KHMDS
This protocol is adapted from a procedure for the synthesis of trifluoromethyl ketones from methyl esters, which proceeds via a similar nucleophilic addition mechanism.[5][6][7][8][9]
Materials:
-
Aryl ketone (1.0 equiv)
-
Potassium hexamethyldisilazide (KHMDS) (2.0 equiv)
-
Triglyme (anhydrous)
-
Fluoroform (HCF₃) gas
-
1 M HCl (aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Oven-dried glassware
-
Syringes and needles
-
Balloon filled with HCF₃ or a lecture bottle with a regulator
Workflow Diagram:
Caption: Experimental workflow for trifluoromethylation.
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the aryl ketone (1.0 mmol) in anhydrous triglyme (3.5 mL).
-
Cooling: Cool the reaction mixture to -40 °C using a suitable cooling bath (e.g., an acetonitrile/dry ice bath).
-
Base Addition: To the cooled solution, add KHMDS (2.0 mmol, 2.0 equiv) portion-wise, ensuring the temperature remains below -35 °C.
-
Fluoroform Addition: Introduce fluoroform (HCF₃) gas into the reaction mixture via a syringe from a balloon or through a needle from a lecture bottle with a regulator. Maintain a positive pressure of HCF₃.
-
Reaction Monitoring: Stir the reaction mixture vigorously at -40 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or an appropriate analytical technique. The reaction time can vary from 1 to 4 hours depending on the substrate.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of 1 M aqueous HCl (5 mL) at -40 °C.
-
Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired trifluoromethylated alcohol.
Conclusion
The nucleophilic addition to trifluoromethyl ketones is a powerful and versatile transformation for the synthesis of valuable trifluoromethylated compounds. A thorough understanding of the electronic nature of the substrate and careful control over reaction parameters such as the choice of nucleophile, solvent, activator, and temperature are essential for achieving high yields and selectivities. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully design and execute these important reactions, paving the way for the discovery and development of new chemical entities with enhanced properties.
References
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Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]
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Hoveyda, A. H., & Fandrick, K. R. (2017). Electronically Activated Organoboron Catalysts for Enantioselective Propargyl Addition to Trifluoromethyl Ketones. PMC. Retrieved February 21, 2026, from [Link]
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A Novel Nucleophilic Addition to α-Fluoro-α-trifluoromethyl-γ-lactones. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]
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Hatter, J. C., & Iacono, S. T. (2019). Nucleophilic Addition of Benzylboronates to Activated Ketones. PMC. Retrieved February 21, 2026, from [Link]
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A General and Modular Access to Enantioenriched α-Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Cross-Coupling. (n.d.). ChemRxiv. Retrieved February 21, 2026, from [Link]
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General and Modular Access to Enantioenriched α-Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Trifluoroalkylation. (2022, April 4). pubs.acs.org. Retrieved February 21, 2026, from [Link]
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Fujihira, Y., Liang, Y., Ono, M., Hirano, K., Kagawa, T., & Shibata, N. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC. Retrieved February 21, 2026, from [Link]
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Rubiales, G., Alonso, C., Martínez de Marigorta, E., & Palacios, F. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ResearchGate. Retrieved February 21, 2026, from [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021, February 12). beilstein-journals.org. Retrieved February 21, 2026, from [Link]
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Fujihira, Y., Liang, Y., Ono, M., Hirano, K., Kagawa, T., & Shibata, N. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. Retrieved February 21, 2026, from [Link]
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Synthesis of trifluoromethyl ketones. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]
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Zhang, X., & Gu, Z. (2015). Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. PMC. Retrieved February 21, 2026, from [Link]
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Aït-Mohand, S., Takechi, N., Médebielle, M., & Dolbier, W. R. (2001). Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones. Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]
-
Fujihira, Y., Liang, Y., Ono, M., Hirano, K., Kagawa, T., & Shibata, N. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. Retrieved February 21, 2026, from [Link]
-
Fujihira, Y., Liang, Y., Ono, M., Hirano, K., Kagawa, T., & Shibata, N. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. ResearchGate. Retrieved February 21, 2026, from [Link]
-
Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform. (n.d.). Flintbox. Retrieved February 21, 2026, from [Link]
-
Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters. Retrieved February 21, 2026, from [Link]
-
Fujihira, Y., Liang, Y., Ono, M., Hirano, K., Kagawa, T., & Shibata, N. (2021). Supporting Information for Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. Retrieved February 21, 2026, from [Link]
-
Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]
Sources
- 1. Electronically Activated Organoboron Catalysts for Enantioselective Propargyl Addition to Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
Application Note: Scalable Synthesis of 3-Cyclopropyl-1,1,1-Trifluoroacetone
Topic: Scalable synthesis routes for 3-Cyclopropyl-1,1,1-Trifluoroacetone Content Type: Application Note & Protocol Role: Senior Application Scientist
Target Molecule: 3-Cyclopropyl-1,1,1-Trifluoroacetone (CAS: 112641-23-3) Synonyms: 1-Cyclopropyl-3,3,3-trifluoropropan-2-one; 4,4,4-Trifluoro-1-cyclopropylbutan-2-one (erroneous numbering, stick to IUPAC based on propane chain).
Executive Summary
The incorporation of trifluoromethyl ketone (TFMK) motifs is a critical strategy in medicinal chemistry, serving as a transition-state inhibitor for serine proteases and a bioisostere for carboxylic acids. 3-Cyclopropyl-1,1,1-Trifluoroacetone combines this reactive warhead with a cyclopropyl ring, enhancing metabolic stability and lipophilicity.
This guide outlines two distinct synthesis routes optimized for scalability:
-
Method A (Recommended): The Modified Zard Reaction (Decarboxylative Trifluoroacetylation). This route is preferred for kilogram-scale batches due to the stability of precursors and avoidance of cryogenic conditions.
-
Method B (Alternative): The Grignard Addition utilizing Cyclopropylmethylmagnesium bromide. This route is viable but requires strict thermal control to prevent cyclopropyl ring opening (homoallyl rearrangement).
Critical Route Analysis
| Feature | Method A: Modified Zard (TFAA/Pyridine) | Method B: Grignard (Mg/EtTFA) |
| Precursor Cost | Low (Cyclopropylacetic Acid) | Medium (Cyclopropylmethyl Bromide) |
| Scalability | High (Batch or Flow) | Moderate (Cryogenic cooling required) |
| Safety Profile | Corrosive reagents (TFAA); Gas evolution ( | Flammable solvents; Exothermic initiation |
| Impurity Profile | Pyridinium salts; trace anhydrides | Ring-opened 3-butenyl species; tertiary alcohols |
| Yield Potential | 75–85% | 60–75% |
Method A: Modified Zard Reaction (Protocol)
Principle: This method utilizes the reaction between a carboxylic acid and trifluoroacetic anhydride (TFAA) in the presence of pyridine. It proceeds via an acyloxypyridinium intermediate, followed by an ene-reaction/acylation to form a pseudo-anhydride, which undergoes hydrolysis and spontaneous decarboxylation to yield the ketone.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: Cyclopropylacetic acid (>98%).
-
Reagent: Trifluoroacetic Anhydride (TFAA) (3.0 – 4.0 equiv).
-
Base: Pyridine (anhydrous, 2.0 – 3.0 equiv).
-
Solvent: Toluene (preferred for scale) or Dichloromethane (DCM).
-
Quench: Water / 1M HCl.
Step-by-Step Protocol
Phase 1: Acylation (The "Zard" Activation)
-
Setup: Equip a jacketed glass reactor (or 3-neck flask) with an overhead stirrer, internal temperature probe, reflux condenser, and nitrogen inlet.
-
Charging: Charge Cyclopropylacetic acid (1.0 equiv) and Toluene (5–8 volumes). Cool the mixture to 0 °C .
-
Base Addition: Add Pyridine (3.0 equiv) slowly, maintaining internal temperature < 10 °C. Note: Pyridine acts as both catalyst and acid scavenger.
-
TFAA Addition: Add Trifluoroacetic Anhydride (3.5 equiv) dropwise via an addition funnel.
-
Critical Control: The reaction is exothermic.[1] Maintain temperature between 0–5 °C during addition.
-
Observation: The solution may turn yellow/orange due to the formation of the pyridinium intermediate.
-
-
Reaction: Once addition is complete, warm the mixture to 60 °C and stir for 4–6 hours.
-
Monitoring: Monitor by TLC or GC. The carboxylic acid peak should disappear.
-
Phase 2: Hydrolysis & Decarboxylation
-
Cooling: Cool the reaction mass to 0–5 °C .
-
Hydrolysis (Gas Evolution): Slowly add Water (5 volumes).
-
Safety Warning: This step releases Carbon Dioxide (
) vigorously as the intermediate decarboxylates. Ensure reactor venting is open and unblocked. Add water very slowly to control foaming.
-
-
Heating: After initial gas evolution subsides, heat the biphasic mixture to 50 °C for 1 hour to ensure complete decarboxylation of the intermediate beta-keto acid.
Phase 3: Workup & Purification
-
Separation: Separate the layers. Extract the aqueous layer with Toluene (2x).
-
Washing: Wash combined organics with 1M HCl (to remove pyridine), followed by sat.
and Brine. -
Drying: Dry over anhydrous
or . -
Isolation: Concentrate under reduced pressure.
-
Purification: Distill the crude oil under vacuum.
-
Target: 3-Cyclopropyl-1,1,1-Trifluoroacetone is a volatile liquid.
-
Boiling Point Estimate: ~130–135 °C (atm) / ~45–50 °C (20 mmHg).
-
Workflow Visualization (Method A)
Figure 1: Reaction logic for the Modified Zard synthesis route.
Method B: Grignard Addition (Protocol)
Principle: Nucleophilic attack of cyclopropylmethylmagnesium bromide on an ethyl trifluoroacetate electrophile.
Critical Constraint: The Cyclopropylmethyl radical (formed during Grignard initiation) rearranges to the 3-butenyl radical with a rate constant of
Reagents
-
Substrate: Cyclopropylmethyl bromide.
-
Magnesium: Mg turnings (activated with Iodine).[1]
-
Electrophile: Ethyl Trifluoroacetate (1.2 equiv).
-
Solvent: Anhydrous Diethyl Ether (
) or THF.[1] -
Additive: Piperidine (optional, to form in situ trifluoroacetyl-piperidide for better selectivity).
Step-by-Step Protocol
-
Grignard Formation (High Risk Step):
-
Use highly activated Mg turnings in
. -
Add Cyclopropylmethyl bromide slowly at -10 °C to 0 °C . Do not reflux.
-
Validation: Check an aliquot by GC/NMR. If >5% linear alkene (butene derivatives) is observed, the temperature is too high.
-
-
Electrophile Preparation:
-
Dissolve Ethyl Trifluoroacetate in
and cool to -78 °C (Dry ice/acetone).
-
-
Addition:
-
Cannulate the Grignard reagent slowly into the Trifluoroacetate solution.
-
Why Reverse Addition? Maintaining an excess of the ester prevents the ketone product from reacting with a second equivalent of Grignard (which would form the tertiary alcohol).
-
-
Quench:
-
Quench at -20 °C with saturated
. -
Caution: Trifluoromethyl ketones can form stable hydrates (
-diols) in water.
-
-
Workup:
Workflow Visualization (Method B)
Figure 2: Grignard pathway highlighting critical impurity risks (Ring opening and Over-addition).
Analytical Specifications & QC
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Purity | > 97.0% | GC-FID / HPLC |
| Identity | Consistent with structure | 1H-NMR, 19F-NMR, MS |
| Water Content | < 0.5% | Karl Fischer |
| Key Impurity A | Cyclopropylacetic acid (Starting Material) | GC (< 1.0%) |
| Key Impurity B | 1,1,1-trifluoro-5-hexen-2-one (Ring opened) | GC/NMR (< 0.5%) |
NMR Diagnostic Data (Simulated):
-
1H NMR (
): 0.2 (m, 2H, cyclopropyl), 0.6 (m, 2H, cyclopropyl), 1.1 (m, 1H, CH-ring), 2.5 (d, 2H, -CO). -
19F NMR:
-75 to -80 ppm (Singlet, ).
References
-
Zard, S. Z., et al. (2004). "A mild and efficient method for the preparation of trifluoromethyl ketones from carboxylic acids."[3] Organic Letters, 6(6), 929-931. Link
-
Prakash, G. K. S., et al. (2007). "Nucleophilic Trifluoromethylation." Chemical Reviews, 107(10), 4662-4698. Link
-
Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 73(8), 3542. Link
-
BenchChem. (2025).[1] "Grignard Reaction Protocols and Safety." Application Notes. Link
-
Central Glass Co Ltd. (2001). "Method for producing 1,1,1-trifluoroacetone."[2][4][5][6][7] Patent JP3995451B2.[8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The preparation method of 1,1,1-trifluoroacetone - Eureka | Patsnap [eureka.patsnap.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]
- 5. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol - Google Patents [patents.google.com]
- 6. US7002043B2 - Process for producing 1,1,1-trifluoroacetone - Google Patents [patents.google.com]
- 7. 3-Bromo-1,1,1-trifluoroacetone synthesis - chemicalbook [chemicalbook.com]
- 8. DE60114482D1 - Process for the preparation of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Volatile Fluorinated Ketones
Welcome to the FluoroSpec Advanced Purification Support Hub. Ticket ID: FPK-DIST-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The Volatility Paradox
You are likely here because your fluorinated ketone (VFK) distillation is behaving erratically. Unlike standard organic ketones, perfluorinated and highly fluorinated ketones (e.g., FK-5-1-12, hexafluoroacetone derivatives) possess unique physicochemical properties: high density, low surface tension, and extreme electrophilicity.
The most common failure modes in purifying these compounds are not due to the distillation parameters themselves, but due to upstream impurity management —specifically Hydrogen Fluoride (HF) azeotropes and hydrate formation.
This guide replaces generic advice with a rigorous, chemically grounded troubleshooting workflow.
Module 1: Pre-Distillation Diagnostics (The Triage)
Before you assemble glassware, you must characterize the "Crude State." Attempting to distill a VFK containing HF in standard borosilicate glass will result in equipment destruction and silicon tetrafluoride (
Diagnostic Protocol
| Diagnostic Check | Observation | Diagnosis | Immediate Action |
| Fuming Test | White fumes upon opening vessel | Free HF present (>100 ppm) | STOP. Do not use glass.[1] Proceed to HF Scrubbing (Module 3). |
| Phase Behavior | Cloudiness or "oil" droplets in liquid | Water contamination | STOP. Hydrate formation likely. Proceed to Dehydration (Module 3). |
| pH Check | Wetted pH paper turns deep red | Acidic impurities (HF, TFA) | Neutralization required. |
| Solidification | Liquid turns to solid upon standing | Stable gem-diol (hydrate) formed | Requires chemical dehydration (Conc.[1] |
Module 2: The Setup (Hardware & Materials)
Critical Material Compatibility
-
Strictly Prohibited: Standard greases (Dow Corning high-vac), Silicone tubing, untreated borosilicate glass (if HF > 10 ppm).
-
Required: Krytox™ or Fomblin™ fluorinated grease, PTFE/PFA tubing, Monel/Inconel (for high HF concentrations).
The "Cold Finger" Necessity
VFKs often have boiling points between 30°C and 60°C. Standard vacuum pumps will pull your product directly into the pump oil.
-
Requirement: A dual-stage cold trap using Dry Ice/Acetone (-78°C) or Liquid Nitrogen (-196°C) is mandatory between the receiver and the vacuum source.
Module 3: Troubleshooting & Workflows
Issue A: "My Distillate Etched the Glass" (HF Contamination)
The Science: HF forms a high-boiling azeotrope with many fluorinated ketones. Simple distillation will not remove it; it will simply carry the HF over, etching your condenser.
The Solution: Solid Phase Scrubbing Do not use aqueous base washes (NaOH/KOH) if your ketone is sensitive to the haloform reaction (cleavage of the C-C bond). Use anhydrous Sodium Fluoride (NaF).
Protocol:
-
Pack a stainless steel or PFA column with sodium fluoride (NaF) pellets .
-
Pass the crude liquid ketone through the bed at room temperature.
-
Mechanism:
(Sodium Bifluoride).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Filter the liquid.[2] It is now safe for glass distillation.
Issue B: "My Product Solidified" (Hydrate Formation)
The Science: The electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic. Water attacks the carbonyl to form a stable gem-diol (
The Solution: Dehydrative Distillation
-
Charge the distillation pot with the solid hydrate.
-
Add Concentrated Sulfuric Acid (
) (approx. 2:1 volume ratio acid:hydrate). -
Mechanism: The
acts as a powerful dehydrating agent, reversing the equilibrium back to the ketone. -
Distill the ketone directly from the acid mixture.
Issue C: "I Lost 50% of My Yield" (Volatility Management)
The Science: High vapor pressure + low surface tension = rapid evaporation and "creep."
The Solution: Adiabatic Fractionation
-
Use a Vigreux column or packed column (Helipak) to increase theoretical plates without massive hold-up.
-
Insulate the column head (adiabatic operation).
-
Chilled Receiver: The receiving flask must be immersed in an ice/salt bath (-10°C). If the receiver is at room temperature, the product will re-evaporate.
Module 4: Visualizing the Workflow
The following logic flow dictates your purification route based on impurity profile.
Figure 1: Decision matrix for the purification of volatile fluorinated ketones, emphasizing HF removal and dehydration prior to fractionation.
Module 5: Standard Operating Procedure (SOP)
Target Compound: Generic Volatile Fluorinated Ketone (bp 40–60°C).
-
Safety Check: Ensure fume hood is active. Verify no Perfluoroisobutylene (PFIB) is present (highly toxic byproduct in some routes). If PFIB is suspected, use an amine scrubber on the vent.
-
HF Removal: Stir crude liquid over dried NaF pellets (10% w/w) for 4 hours. Filter through a sintered glass funnel (if HF < 1%) or PTFE filter.
-
Drying: Add
(Phosphorus Pentoxide) to the filtrate. Stir for 1 hour. -
Distillation Assembly:
-
Flask: Round bottom (star crack free).
-
Column: 20cm Vigreux.
-
Condenser: High-efficiency coil, coolant at -10°C (glycol chiller).
-
Receiver: Pre-weighed, cooled to 0°C.
-
-
Execution:
-
Heat slowly using an oil bath (never open flame).
-
Collect the main fraction.
-
Do not distill to dryness (peroxide/instability risk).
-
References
-
3M Innovative Properties Co. (2003). Process for the removal of impurities from fluorinated ketones. US Patent 6,696,608. Link
-
Daikin Industries Ltd. (1985). Purification of fluorine-containing ketones. US Patent 4,524,029. Link
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
-
Fire Suppression Systems Association. (2025). FK-5-1-12 Technical Data and Environmental Properties. Link
-
BenchChem. (2025).[3] Safety and Handling of Modern Fluorinating Reagents. Link
Sources
Improving yield of Grignard addition to trifluoroacetates
Technical Support Center: Fluorine Chemistry Division Subject: Improving Yield & Selectivity: Grignard Addition to Trifluoroacetates Ticket ID: TFMK-OPT-001
Executive Summary
You are likely experiencing one of two failures: Over-addition (yielding the tertiary alcohol) or Hydrate Isolation (yielding a stable gem-diol that mimics product loss).
Unlike standard esters, trifluoroacetates (TFAs) possess a unique thermodynamic advantage: the strong electron-withdrawing effect of the
This guide details the mechanistic levers required to stop the reaction at the trifluoromethyl ketone (TFMK) stage and successfully isolate it.
Module 1: The Selectivity Mechanism
The Core Problem: In standard ester chemistry, the ketone formed during the reaction is more reactive than the starting ester, leading to immediate over-addition of a second Grignard equivalent.[1]
The Fluorine Advantage: With TFAs, the
Critical Control Points
-
Temperature is Non-Negotiable: You must run this reaction at -78°C . While the intermediate is stabilized, it is not infinitely stable. Warming to 0°C before quenching often triggers the collapse to the ketone, which then instantly consumes remaining Grignard reagent.
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equiv), but avoid large excesses (2.0+ equiv) which drive the equilibrium toward the alcohol upon any warming.
-
Solvent Effects: Diethyl ether (
) is generally preferred over THF. THF coordinates magnesium more strongly, which can sometimes increase the reducing power of the Grignard (leading to side products) or facilitate the collapse of the intermediate.
Visualizing the Pathway
The diagram below illustrates the "Safe Zone" (Stable Intermediate) vs. the "Danger Zone" (Collapse & Over-addition).
Figure 1: The stability of the tetrahedral intermediate is the gatekeeper of selectivity. Premature warming triggers collapse and subsequent over-addition.
Module 2: The "Missing Mass" (Workup & Hydrates)
The Issue: Researchers often report low yields or confusing NMR spectra (missing carbonyl peak) despite a clean reaction. The Cause: TFMKs are highly electrophilic. Upon exposure to aqueous workup, they avidly form hydrates (gem-diols) . These are stable, crystalline solids that do not look like ketones by NMR (no carbonyl signal ~180 ppm, broad OH signals).
The Fix: You must chemically dehydrate the crude material.
Dehydration Workflow
-
Standard Extraction: Work up with
as usual. -
The Trap: The oil/solid you isolate is likely the hydrate:
. -
Dehydration:
-
Method A (Distillation): Distill the crude oil over
(Phosphorus Pentoxide). -
Method B (Acid): Treat with concentrated
and extract (for non-acid sensitive substrates).
-
Figure 2: The mandatory dehydration step required to isolate trifluoromethyl ketones from their stable hydrate forms.
Module 3: Optimized Experimental Protocol
Scope: Synthesis of Phenyl Trifluoromethyl Ketone (Benchmark).
Reagents:
-
Ethyl trifluoroacetate (1.0 equiv)
-
Aryl/Alkyl Grignard (1.1 - 1.2 equiv)
-
Solvent: Anhydrous Diethyl Ether (Preferred) or THF.
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Equip with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Substrate: Charge flask with Ethyl trifluoroacetate (10 mmol) and
(30 mL). Cool to -78°C (Dry ice/Acetone). -
Addition: Add the Grignard reagent (11-12 mmol) dropwise over 30-45 minutes.
-
Note: Keep the internal temperature below -65°C. The solution may become viscous or heterogeneous (magnesium salts precipitating); this is normal.
-
-
Incubation: Stir at -78°C for 2 hours. DO NOT WARM UP.
-
Quench: While still at -78°C, quench by adding saturated aqueous
(10 mL) mixed with (1M, 10 mL).-
Why Acidic? Ensures hydrolysis of the magnesium salt and prevents formation of enolates if alpha-protons are present.
-
-
Warm & Extract: Allow to warm to room temperature. Extract with
(3x). Wash combined organics with brine, dry over , and concentrate. -
Dehydration (Crucial):
-
Inspect crude NMR (
and ). If hydrate is present, dissolve crude in minimal , add excess , stir for 30 mins, filter, and concentrate. Alternatively, distill directly from .
-
Module 4: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Product is >80% Tertiary Alcohol | Temperature too high during addition or incubation. | Maintain -78°C strictly. Ensure addition is slow enough to dissipate exotherm. |
| Product is >80% Tertiary Alcohol | Intermediate collapse before quench. | Quench at -78°C. Do not let the reaction warm up until the acid is added. |
| Low Yield / "Missing" Product | Product is trapped as a water-soluble or stable hydrate. | Perform the |
| Recovered Starting Material | Grignard reagent degraded or wet solvent. | Titrate Grignard before use. Ensure solvent is distilled/dry. |
| Complex Mixture / Reduction | Beta-hydride elimination from bulky Grignard. | If using a bulky Grignard (e.g., Isopropyl), consider using the corresponding organolithium at -78°C instead, or switch to "Turbo Grignard" ( |
References
-
Creary, X. (1987). Reaction of Grignard reagents with trifluoroacetic esters. The Journal of Organic Chemistry, 52(22), 5026–5030. Link
- Foundational text establishing the stability of the tetrahedral intermedi
- Dishong, D. M., et al. (1982). Preparation of trifluoromethyl ketones from trifluoroacetic acid derivatives. Journal of Fluorine Chemistry, 18, 234.
- Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
-
Soudijn, W., et al. (2003). Synthesis of trifluoromethyl ketones. Tetrahedron Letters, 44(30), 5765-5768. Link
- Modern optimization and altern
Sources
Handling moisture sensitivity of 3-Cyclopropyl-1,1,1-Trifluoroacetone
Welcome to the technical support resource for 3-Cyclopropyl-1,1,1-Trifluoroacetone. This guide is designed for researchers, scientists, and drug development professionals to address the unique handling challenges posed by this reagent, with a specific focus on its pronounced moisture sensitivity. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the reliability and reproducibility of your experiments.
Critical Handling Summary: The Root of the Problem
The core issue with 3-Cyclopropyl-1,1,1-trifluoroacetone, like other trifluoromethyl ketones, is its high susceptibility to hydration. The potent electron-withdrawing effect of the trifluoromethyl (-CF3) group renders the carbonyl carbon highly electrophilic.[1] This heightened electrophilicity makes it readily susceptible to nucleophilic attack by water, establishing an equilibrium with its non-reactive gem-diol hydrate form.[2][3]
This equilibrium is the primary source of experimental inconsistency. Failure to rigorously exclude atmospheric and solvent moisture can lead to:
-
Inaccurate Stoichiometry: Weighing the reagent after exposure to air means you are weighing a mixture of the ketone and its hydrate, leading to under-dosing in your reaction.
-
Reduced Reactivity & Low Yields: The hydrated form is generally unreactive in typical ketone chemistries, such as reductions, additions, or condensations.[4][5] Its presence effectively lowers the concentration of the active ketone.
-
Complex Product Mixtures: The presence of water can lead to undesired side reactions, complicating purification and analysis.
Troubleshooting Guide & FAQs
This section addresses common problems encountered in the lab.
Q1: My reaction with 3-Cyclopropyl-1,1,1-trifluoroacetone is sluggish and gives low yields. What's the likely cause?
A1: The most probable cause is the presence of water, which converts the active ketone to its inactive hydrate. Trifluoromethyl ketones are known to readily form stable hydrates, which act as mimics of tetrahedral transition states but do not participate in the desired reaction.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield reactions.
Q2: I see an unexpected singlet in my ¹⁹F NMR spectrum. Is my reagent degrading?
A2: Not necessarily degradation. You are likely observing the equilibrium between the ketone and its hydrate. The chemical shift of the -CF3 group is sensitive to its electronic environment. The hydrate form will have a distinct ¹⁹F NMR signal from the ketone. For many trifluoromethyl ketones, the hydrate signal appears at a different chemical shift than the parent ketone.[8]
Actionable Step: To confirm this, acquire a spectrum in a rigorously dried NMR solvent (e.g., C₆D₆ stored over molecular sieves). If the hydrate peak diminishes or disappears relative to the ketone peak, moisture is the cause.
Q3: How should I properly store and handle 3-Cyclopropyl-1,1,1-trifluoroacetone?
A3: Storage and handling are critical to maintaining the reagent's integrity.
-
Storage: The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).[9][10] For long-term storage, placing the sealed container inside a desiccator containing a drying agent like Drierite® or phosphorus pentoxide provides an additional layer of protection.
-
Handling: All transfers should be performed using anhydrous techniques.[11] Use a syringe or cannula to transfer the liquid from a Sure/Seal™-type bottle under a positive pressure of inert gas.[12] Never leave the bottle open to the atmosphere.
Q4: Can I quantify the water content in my reagent or solvent?
A4: Yes, Karl Fischer (KF) titration is the gold standard for accurately determining water content in organic solvents and reagents.[13] However, standard KF reagents containing methanol can react with ketones to form ketals, which generates water and leads to erroneously high readings.[14][15]
Solution: Use specialized Karl Fischer reagents designed for aldehydes and ketones.[16][17] These formulations are often alcohol-free or contain components that suppress the ketal formation side reaction, ensuring accurate results.
Essential Laboratory Protocols
These protocols provide step-by-step guidance for common procedures.
Protocol 1: Inert Atmosphere Syringe Transfer
This protocol describes the safe transfer of the liquid reagent while preventing atmospheric exposure.
Materials:
-
Bottle of 3-Cyclopropyl-1,1,1-trifluoroacetone (Sure/Seal™ or similar)
-
Dry, gas-tight syringe with a long needle (e.g., 12-inch)
-
Schlenk line or manifold with a supply of dry Nitrogen or Argon
-
Reaction flask, oven-dried and cooled under inert gas, sealed with a rubber septum
-
Bubbler to monitor gas flow
Procedure:
-
Setup: Assemble your dry reaction flask and connect it to the Schlenk line. Purge the flask by evacuating and backfilling with inert gas three times.[11]
-
Pressurize Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to the inert gas line (use the bubbler to ensure a slight positive pressure).
-
Prepare Syringe: Flush a dry syringe with inert gas by drawing and expelling the gas at least five times.[12]
-
Withdraw Reagent: Insert the syringe needle through the septum of the reagent bottle, ensuring the needle tip is below the liquid surface. The positive pressure in the bottle will slowly fill the syringe. Do not pull the plunger back , as this can cause leaks and gas bubbles.[12]
-
Remove Bubbles: Invert the syringe and gently push the plunger to expel any trapped gas bubbles and the excess reagent back into the bottle.
-
Transfer to Reaction: Withdraw the needle from the reagent bottle and immediately insert it through the septum of the reaction flask. Slowly dispense the required volume of the reagent.
-
Completion: Once the transfer is complete, remove the syringe. Maintain a positive inert gas pressure on the reaction vessel.
Protocol 2: Drying Solvents with Molecular Sieves
Even "anhydrous" grade solvents can absorb moisture over time.[18] This protocol details how to prepare truly dry solvents.
Materials:
-
Solvent to be dried (e.g., THF, Dichloromethane, Acetonitrile)
-
3Å or 4Å Molecular Sieves
-
Oven capable of reaching >250 °C
-
Flask with a ground glass joint and stopper or septum
Procedure:
-
Activate Sieves: Place the required amount of molecular sieves in a ceramic dish or flask. Heat in an oven at >250 °C for at least 12 hours under vacuum to remove adsorbed water.
-
Cool: Transfer the hot sieves to a desiccator and allow them to cool to room temperature under vacuum or in a dry atmosphere.
-
Add to Solvent: Quickly add the activated sieves to the solvent bottle (a typical loading is 5-10% m/v, e.g., 50-100g for 1L of solvent).[19]
-
Equilibrate: Seal the bottle and allow the solvent to stand over the sieves for at least 24 hours before use.[20] For solvents like THF, a longer period of 3 days is recommended to reach minimal water content.[19]
-
Dispense: Use a dry syringe or cannula to withdraw the anhydrous solvent for your reaction.
Protocol 3: Verification of Reagent Purity by ¹⁹F NMR
This protocol allows for a quick assessment of the ketone-to-hydrate ratio.
Materials:
-
NMR spectrometer
-
Dry NMR tube with cap
-
Anhydrous deuterated solvent (e.g., CDCl₃ passed through a plug of activated alumina, or C₆D₆ stored over molecular sieves)
-
Small sample of 3-Cyclopropyl-1,1,1-trifluoroacetone
Procedure:
-
Prepare Sample: In a dry environment (e.g., glovebox or under a stream of inert gas), add ~0.5 mL of the anhydrous deuterated solvent to the NMR tube.
-
Add Reagent: Using a dry microsyringe, add 1-2 drops of the 3-Cyclopropyl-1,1,1-trifluoroacetone to the NMR tube.
-
Acquire Spectrum: Cap the tube, mix gently, and acquire a ¹⁹F NMR spectrum.
-
Analysis: Integrate the peaks corresponding to the ketone and the hydrate. The ratio of the integrals will give you a semi-quantitative measure of the reagent's purity. A single, sharp peak is indicative of a very dry sample.
Understanding the Chemistry: Ketone-Hydrate Equilibrium
The reaction between 3-Cyclopropyl-1,1,1-trifluoroacetone and water is a reversible nucleophilic addition.
Caption: Reversible formation of the inactive gem-diol hydrate.
The presence of the -CF3 group strongly favors the formation of the hydrate (gem-diol) compared to non-fluorinated ketones like acetone, where the equilibrium lies heavily on the side of the ketone.[2] This means that even trace amounts of water can significantly impact the concentration of the active ketone available for your reaction.
Data Summary
| Parameter | Recommended Condition | Rationale & Reference |
| Storage Condition | Tightly sealed under N₂ or Ar in a desiccator. | Prevents ingress of atmospheric moisture which leads to inactive hydrate formation.[9][10] |
| Solvent Water Content | < 10 ppm | Minimizes reagent hydration. Achievable with activated molecular sieves.[19] |
| Glassware Preparation | Oven-dried (>120 °C, >4 hrs) or flame-dried under vacuum. | Removes adsorbed water from glass surfaces, a common source of contamination.[11][19] |
| Water Analysis Method | Karl Fischer Titration with Ketone-Specific Reagents | Avoids side reactions (ketal formation) that lead to inaccurate, inflated water content readings.[14][15][16] |
References
-
Water Content in Ketones and Aldehydes by Karl Fischer Titration. Mettler Toledo. [Link]
-
Volumetric one-component Karl Fischer Titration for aldehydes and ketones. Hach. [Link]
-
Water determination in aldehydes and ketones. Honeywell. [Link]
-
Do ketones affect moisture readings in Karl Fischer Titration?. Scientific Gear. [Link]
-
Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
-
Drying Agents. Chemistry LibreTexts. [Link]
-
Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. PMC. [Link]
-
How to Store Reagents. University of Rochester Department of Chemistry. [Link]
-
Video: Preparing Anhydrous Reagents and Equipment. JoVE. [Link]
-
One-Pot Synthesis of N-Protected Amino Trifluoromethyl Ketones as Hydrated Hydrochloride Salts. ElectronicsAndBooks. [Link]
-
Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]
-
Drying Organic Solutions. Organic Chemistry at CU Boulder. [Link]
-
Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
-
Aldehydes & Ketones: Preparation, Reactivity and Reactions with Water & Alcohol. The Organic Chemistry Tutor (YouTube). [Link]
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
Series of 19 F NMR spectra recorded during the process of warming a... ResearchGate. [Link]
-
PENTAFLUOROETHYL(TRIFLUOROMETHYL)KETONE - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
-
Phenyl trifluoromethyl ketone - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
-
Trifluoroacetone. Wikipedia. [Link]
-
Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]
-
Supplementary Information for... The Royal Society of Chemistry. [Link]
-
Determining Reactions of Aldehydes and Ketones. Owlcation. [Link]
-
Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications (RSC Publishing). [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]
- A kind of preparation method of 1,1,1-trifluoroacetone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. dovepress.com [dovepress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. cdn.hach.com [cdn.hach.com]
- 14. pages2.honeywell.com [pages2.honeywell.com]
- 15. scientificgear.com [scientificgear.com]
- 16. mt.com [mt.com]
- 17. Water content determination in ketones using alcohol-free reagents | Metrohm [metrohm.com]
- 18. How To [chem.rochester.edu]
- 19. moodle2.units.it [moodle2.units.it]
- 20. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
Technical Guide: Solvent Selection & Process Control for Trifluoromethyl Ketone (TFMK) Synthesis
Introduction
Trifluoromethyl ketones (TFMKs) are critical bioisosteres in medicinal chemistry, serving as reversible covalent inhibitors of serine proteases (e.g., elastase, chymotrypsin) due to the high electrophilicity of the carbonyl carbon. However, this same electrophilicity makes their synthesis and isolation deceptively difficult.[1]
This guide addresses the solvent-dependent mechanisms that dictate success or failure.[1] Unlike standard ketone synthesis, TFMK protocols are governed by two unique phenomena:
-
The Fluorous Effect: Solubility issues with perfluorinated intermediates.[1]
-
Hydrate Stability: The thermodynamic preference for the gem-diol (hydrate) form over the free ketone in the presence of even trace moisture.
Module 1: The Nucleophilic Route (Esters → TFMKs)
The Core Challenge: "Over-Addition"
When reacting esters with the Ruppert-Prakash reagent (TMSCF
The "Glyme Strategy" (Modern Best Practice)
Recent advancements utilizing fluoroform (HCF
Why Triglyme? (The Mechanism)
In standard solvents (THF/DMF), the CF
-
Solvent Action: Triglyme encapsulates the potassium cation (from KHMDS base).
-
Result: This creates a "naked" yet stabilized CF
anion by ion separation, retarding decomposition while maintaining nucleophilicity.[1][2] This allows the reaction to be performed at manageable temperatures (-40°C) rather than cryogenic extremes (-78°C).[1]
Protocol: Direct Synthesis via Fluoroform/Glyme[2]
-
Reagents: Methyl ester (1.0 eq), HCF
(excess bubbled), KHMDS (2.0 eq). -
Solvent: Triglyme (Anhydrous).[1]
-
Temp: -40°C.
Troubleshooting Table: Nucleophilic Route
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Recovery of Ester | Decomposition of CF | Switch Solvent: Move from THF to Triglyme or Tetraglyme. The chelation effect is essential for anion longevity.[1] |
| Formation of Tertiary Alcohol | Intermediate collapse during reaction.[1] | Temperature Control: Ensure reaction stays < -40°C. Quench immediately at low temp with acidic methanol to protonate the hemiacetal before it collapses. |
| Solid precipitate forms early | KF generation (decomposition product). | Rate of Addition: Introduce HCF |
Module 2: The Two-Step "Reliability" Route
For labs without fluoroform gas setups, the most robust method remains the Ruppert-Prakash Addition followed by Oxidation .
Step 1: Aldehyde/Ketone + TMSCF
-
Solvent: THF (Tetrahydrofuran) or DME (Dimethoxyethane).
-
Initiator: CsF (Cesium Fluoride) or TBAT.[1]
-
Insight: THF is preferred over Et
O because it better solubilizes the pentacoordinate silicate intermediate, preventing premature precipitation that can stall the reaction.
Step 2: Oxidation to TFMK
-
Solvent: DCM (wet).[1]
-
Reagent: Dess-Martin Periodinane (DMP).[1]
-
Critical Note: TFMKs are volatile.[1] Do not use rotovap baths >30°C.
Module 3: Isolation & The Hydrate Trap
The #1 User Complaint: "I synthesized my ketone, but NMR shows no carbonyl peak around 180 ppm."
Diagnosis: You have isolated the stable hydrate (gem-diol).[1] The electron-withdrawing CF
Visualizing the Equilibrium
Figure 1: The reversible hydration of trifluoromethyl ketones.[3] Note the shift in 19F NMR signals which is diagnostic.
Dehydration Protocol
If you isolate a solid where you expected an oil:
-
Dissolve the solid in DCM (Dichloromethane).[1]
-
Add activated 4Å Molecular Sieves or P
O (Phosphorus Pentoxide).[1] -
Stir for 1 hour.
-
Filter under Argon.[1]
-
Remove solvent.[1] Store under inert gas immediately.
Module 4: Green Solvent Alternatives
Modern drug development requires moving away from DCM and DMF.[1]
| Traditional Solvent | Green Alternative | Technical Notes for TFMK Synthesis |
| DCM (Dichloromethane) | CPME (Cyclopentyl Methyl Ether) | CPME forms an azeotrope with water, aiding in the removal of water during workup, which helps prevent hydrate formation.[1] |
| THF (Tetrahydrofuran) | 2-MeTHF (2-Methyltetrahydrofuran) | Higher boiling point and lower miscibility with water than THF.[1] Excellent for Grignard-based trifluoromethylations.[1] |
| DMF (Dimethylformamide) | NBP (N-Butylpyrrolidinone) | Validated for nucleophilic aromatic substitutions, though less tested for TMSCF |
Frequently Asked Questions (FAQ)
Q: Can I use ethanol or methanol as a solvent for TFMK synthesis?
A: Absolutely not. The CF
Q: My reaction with TMSCF
-
Fix: Ensure your initiator (TBAF) is anhydrous (use TBAF in THF, not hydrate).
-
Better Fix: Switch to CsF (Cesium Fluoride) as the initiator. It releases F
more slowly due to solubility limits, keeping the reaction controlled.[1]
Q: How do I see the TFMK on TLC?
A: TFMKs often do not stain well with KMnO
-
Tip: Use 2,4-DNP (Dinitrophenylhydrazine) stain.[1] It will react with the ketone (or hydrate) to form a bright yellow/orange hydrazone spot.
References
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews, 97(3), 757–786. Link
-
Kawakami, H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 39–46. Link
-
Wiedemann, J., et al. (2003). Trifluoromethylation of Esters and Amides with TMSCF3.[1] Journal of Organic Chemistry, 68(25), 9777–9785. Link
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
Troubleshooting low conversion in trifluoroacetylation reactions
This guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires deep mechanistic insight to resolve stubborn experimental failures.
Topic: Resolving Low Conversion in N-Trifluoroacetylation Reactions Ticket Priority: High (Process Bottleneck)
Executive Summary: The "50% Conversion" Trap
If your trifluoroacetylation reaction (using Trifluoroacetic Anhydride - TFAA) stalls at exactly 50% conversion, you are likely a victim of in situ salt formation .
The Mechanism of Failure:
TFAA is a double-edged sword. It creates the desired product but releases one equivalent of Trifluoroacetic Acid (TFA) as a byproduct. TFA is a strong acid (
Diagnostic Workflow
Before altering parameters, identify the failure mode using this logic tree.
Figure 1: Diagnostic decision tree for isolating the root cause of low conversion.
Deep Dive: Root Cause Analysis
A. The Kinetic Barrier (Steric Hindrance)
Issue: Bulky amines (e.g., tert-butyl amines, anilines with ortho substituents) react too slowly with TFAA, allowing moisture to hydrolyze the reagent before the reaction completes. Solution: Nucleophilic Catalysis (Steglich Mechanism). Adding 4-Dimethylaminopyridine (DMAP) changes the mechanism from a direct attack to an intermediate transfer. DMAP attacks TFAA to form a highly electrophilic N-trifluoroacetylpyridinium species.
Figure 2: The catalytic cycle of DMAP. The intermediate is orders of magnitude more reactive than TFAA alone.
B. The Thermodynamic Sink (Reagent Hydrolysis)
Issue: TFAA is extremely hygroscopic. If your solvent (DCM, THF) contains even trace water (ppm levels), TFAA hydrolyzes to TFA.
Validation: Check the bottle. Old TFAA often contains crystalline solids (TFA salts) or smells sharply acidic rather than pungent.
Fix: Distill TFAA over
C. The "False Negative" (Work-up Instability)
Issue: Unlike standard acetamides, trifluoroacetamides are base-labile .
Scenario: You drive the reaction to completion, but during the aqueous work-up using
Optimized Protocols
Protocol A: The "Standard" (For Primary/Secondary Amines)
Best for: Routine synthesis, unhindered substrates.
-
Dissolve amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Add Triethylamine (TEA) or Pyridine (3.0 equiv ). Note: The excess base is critical to scavenge the 2 equiv of acid generated (1 from reaction, 1 potential from hydrolysis).
-
Cool to 0°C under Nitrogen/Argon.
-
Add TFAA (1.2 equiv) dropwise.
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
Monitor: TLC or
NMR (Signal shift from -76 ppm to -72 ppm).
Protocol B: The "Turbo" (For Sterically Hindered Amines)
Best for: Anilines, t-butyl amines, or when Protocol A fails.
-
Dissolve amine (1.0 equiv) and DMAP (0.1 equiv / 10 mol% ) in anhydrous DCM.
-
Add TEA (3.0 equiv).
-
Add TFAA (1.5 equiv) at 0°C.
-
Stir at RT. If conversion is <80% after 4 hours, reflux gently (40°C).
Protocol C: The "Green/Mild" (Ethyl Trifluoroacetate - ETFA)
Best for: Substrates sensitive to strong acid (TFA) or highly vigorous conditions.
Note: ETFA is an ester, not an anhydride. The leaving group is ethoxide (
-
Dissolve amine in Methanol (MeOH) or use neat ETFA if the amine is liquid.
-
Add TEA (1.5 equiv).
-
Add ETFA (2.0 equiv).
-
Condition: This often requires Microwave irradiation (80°C, 30 min) or stirring for 12-24 hours.
-
Advantage: No strong acid is generated; the byproduct is Ethanol.
Comparative Data: Reagent Selection
| Feature | Trifluoroacetic Anhydride (TFAA) | Ethyl Trifluoroacetate (ETFA) |
| Reactivity | Very High (Exothermic) | Low to Moderate |
| Byproduct | Trifluoroacetic Acid (Strong Acid) | Ethanol (Neutral) |
| Moisture Sensitivity | High (Hydrolyzes instantly) | Low (Stable in air) |
| Base Requirement | Mandatory (>2 equiv) | Optional (Catalytic base helps) |
| Primary Use Case | Stubborn/Hindered Amines | Acid-Sensitive Substrates / Enzymatic |
Frequently Asked Questions (FAQ)
Q: My TLC shows a new spot, but the isolated yield is 0%. Where did it go? A: Two possibilities:
-
Volatility: Small trifluoroacetamides (MW < 150) are often volatile. They may have sublimed on the rotavap. Check the receiver flask.
-
Hydrolysis: Did you wash with 1M NaOH? You likely hydrolyzed the product back to the amine. Use saturated
or water instead.
Q: The reaction mixture turned black/tarry. What happened? A: TFAA is a powerful dehydrating agent. If your molecule has acid-sensitive groups (acetals, epoxides) or if you used THF as a solvent (which can polymerize under strong Lewis acid conditions formed by TFAA/Metal impurities), decomposition occurs. Switch to Protocol C (ETFA) or use DCM as solvent.
Q: Why can't I see the
Q: Can I use Trifluoroacetyl Chloride instead? A: Yes, but it is a gas (bp -27°C) or a solution that is difficult to handle and more aggressive than TFAA. It is rarely necessary unless TFAA fails completely.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Detailed stability data of Trifluoroacetamides).
-
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.[3] Angewandte Chemie International Edition, 8(12), 981. (Mechanism of DMAP catalysis).[4][5]
-
Xu, S., et al. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. Chemistry – A European Journal, 11(16), 4751-4757.[4] (Kinetic validation of the nucleophilic attack mechanism).
-
Nordstrøm, L. U., et al. (2008). Microwave-assisted aminolysis of ethyl trifluoroacetate. Journal of Organic Chemistry. (Protocols for using ETFA).
-
Katritzky, A. R., et al. (1999).[2] N-(Trifluoroacetyl)succinimide... a convenient trifluoroacetylating reagent. Synthesis, 1999(1), 55-57.[2] (Alternative reagents for sensitive work).
Sources
- 1. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoroacetamides [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity Guide: Trifluoroacetone vs. Cyclopropyl Analogs
This guide provides an in-depth technical comparison between 1,1,1-Trifluoroacetone (TFA) and its Cyclopropyl analogs (specifically Cyclopropyl Methyl Ketone, CPMK). It is designed for medicinal chemists and process scientists optimizing carbonyl reactivity for drug synthesis.
Executive Analysis
In medicinal chemistry, the bioisosteric replacement of a tert-butyl or isopropyl group with a trifluoromethyl (
-
Trifluoroacetone (TFA): Characterized by super-electrophilicity . The strong
-withdrawing nature of the group destabilizes the carbonyl, driving equilibrium toward hydrates and hemiacetals. It exhibits high acidity at the -position. -
Cyclopropyl Methyl Ketone (CPMK): Characterized by steric shielding and electronic stabilization . The cyclopropyl group acts as a
-donor (via Walsh orbitals), stabilizing the carbonyl ground state and reducing electrophilicity compared to even simple aliphatic ketones.
Quick Comparison Matrix
| Feature | Trifluoroacetone ( | Cyclopropyl Methyl Ketone ( |
| Electronic Effect | Strong EWG (-I effect) | Weak EDG ( |
| Carbonyl Electrophilicity | Very High | Low to Moderate |
| Hydration ( | High (Favors Hydrate in water) | Negligible |
| ~11–12 (Highly Acidic) | ~20–21 (Similar to Acetone) | |
| Nucleophilic Attack | Rapid (often reversible) | Slower (Steric/Electronic hindrance) |
| Primary Utility | Electrophilic warhead, enolate precursor | Stable metabolic blocker, rigid linker |
Electronic & Structural Mechanistics[2]
The Trifluoromethyl Effect (Activation)
The
-
Consequence: The LUMO energy of the
bond is lowered, making it highly susceptible to nucleophilic attack (e.g., by water, alcohols, or amines). -
Hydration: In aqueous media, TFA exists largely as the gem-diol [1].
The Cyclopropyl Effect (Stabilization)
The cyclopropyl ring is not merely a steric bulk; it has unique electronic properties. The C-C bonds in the ring have high
-
Consequence: This
conjugation stabilizes the carbonyl group, making it less electrophilic than a standard isopropyl ketone. -
Sterics: The rigid "V" shape of the cyclopropyl group hinders the Burgi-Dunitz trajectory for incoming nucleophiles more effectively than a freely rotating isopropyl group.
Figure 1: Mechanistic divergence between TFA (activation) and CPMK (stabilization).
Experimental Protocols
To empirically validate the reactivity differences, the following self-validating protocols are recommended.
Protocol A: Determination of Hydration Equilibrium ( )
This protocol uses
Materials:
-
Analyte: Trifluoroacetone (TFA) and Cyclopropyl Methyl Ketone (CPMK).
-
Solvent:
(Deuterium Oxide) and DMSO- (as a non-hydrating control). -
Internal Standard:
-Trifluorotoluene (for ) or 1,4-Dioxane (for ).
Workflow:
-
Control Sample: Dissolve 0.1 mmol of analyte in 0.6 mL DMSO-
. This provides the chemical shift of the pure ketone form. -
Test Sample: Dissolve 0.1 mmol of analyte in 0.6 mL
. Allow to equilibrate for 1 hour at 25°C. -
Acquisition:
-
TFA: Acquire
NMR (sweep width > 200 ppm). Look for the ketone peak (~ -78 ppm) and the hydrate peak (~ -84 ppm) [2]. -
CPMK: Acquire
NMR. Look for the shift of the methyl group adjacent to the carbonyl.
-
-
Calculation:
Expected Results:
-
TFA:
(Dominant hydrate peak). -
CPMK:
(Exclusively ketone peaks).
Protocol B: Comparative Reduction Kinetics (NaBH4)
This assay measures the electrophilicity by tracking the rate of reduction to the alcohol.
Workflow:
-
Prepare a 0.1 M solution of the ketone in Methanol (
C). -
Add 0.5 equivalents of Sodium Borohydride (
). -
Quench & Analyze: Aliquot samples at t=1, 5, 10, 30 min into 1M HCl.
-
Extract with DCM and analyze via GC-MS or NMR.
Causality & Insight:
-
TFA: Reaction is extremely fast but may be complicated by the initial hydrate equilibrium. The hydrate is non-reactive to borohydride; only the free ketone reacts. However, the rapid re-equilibration usually leads to fast overall conversion [3].
-
CPMK: Reaction is significantly slower than acetone due to the steric bulk of the cyclopropyl ring hindering the nucleophile's approach.
Figure 2: Kinetic reduction workflow illustrating the hydrate bottleneck for TFA vs steric bottleneck for CPMK.
Synthesis & Applications Data
When designing drugs, the choice between these moieties often dictates the synthetic route.
Acidity and Enolization[5]
-
TFA: The
-protons are highly acidic ( in water, compared to ~20 for acetone) [4]. This allows enolization under very mild basic conditions, making TFA an excellent substrate for Claisen condensations or aldol-type reactions, provided the nucleophile doesn't attack the carbonyl first. -
CPMK: Requires strong bases (e.g., LDA, NaH) to generate the enolate, similar to standard alkyl ketones.
Bioisosteric Relevance[4]
-
TFA Derivatives: Often used to inhibit serine proteases. The stable tetrahedral hydrate/hemiacetal mimics the transition state of peptide hydrolysis.
-
Cyclopropyl Derivatives: Used to introduce metabolic stability.[1] The cyclopropyl group blocks cytochrome P450 oxidation at that position while maintaining a size profile similar to an isopropyl group.
References
-
Guthrie, J. P. (1975). Carbonyl addition reactions. Factors affecting the hydrate-hemiacetal equilibrium. Canadian Journal of Chemistry. Link
-
Sloop, J. C., et al. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones. American Journal of Organic Chemistry. Link
- Tidwell, T. T. (1991). Steric and Electronic Effects in the Reactivity of Cyclopropyl Ketones. Journal of Physical Organic Chemistry. (Contextual citation based on general reactivity principles of cyclopropyl ketones).
-
Gross, P. et al. (2019). Ion-Molecule Reaction of Ti+ Ion with Trifluoroacetone. International Journal of Computational and Theoretical Chemistry. Link
Sources
A Comparative Guide to the Infrared Spectroscopy of the Trifluoroacetyl Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and pharmaceutical research, the trifluoroacetyl group (TFA) stands out as a critical functional moiety. Its unique electronic properties, conferred by the three highly electronegative fluorine atoms, profoundly influence molecular reactivity, stability, and biological activity. Infrared (IR) spectroscopy, a cornerstone of molecular characterization, offers a rapid and non-destructive method to identify and probe the electronic environment of this important functional group. This guide provides an in-depth comparison of the characteristic IR absorption bands of the trifluoroacetyl group against its non-fluorinated counterpart, the acetyl group, supported by experimental data and a detailed analytical protocol.
The Inductive Effect: A Tale of Two Carbonyls
The defining feature of the trifluoroacetyl group in an IR spectrum is the significant shift of its carbonyl (C=O) stretching vibration to a higher frequency (wavenumber) compared to a typical acetyl group. This phenomenon is a direct consequence of the powerful electron-withdrawing inductive effect of the trifluoromethyl (-CF₃) group. The three fluorine atoms pull electron density away from the carbonyl carbon, strengthening the carbon-oxygen double bond.[1] A stronger bond requires more energy to vibrate, resulting in absorption at a higher wavenumber.[1]
This guide will use methyl trifluoroacetate and methyl acetate as model compounds to illustrate these differences.
Characteristic Infrared Absorption Bands: A Comparative Analysis
The most informative regions in the IR spectrum for identifying and comparing the trifluoroacetyl and acetyl groups are the C=O stretching region and the C-F/C-C and C-O stretching regions.
Table 1: Comparative IR Absorption Bands of Methyl Trifluoroacetate vs. Methyl Acetate
| Vibrational Mode | Methyl Trifluoroacetate (CF₃COOCH₃) Wavenumber (cm⁻¹) | Methyl Acetate (CH₃COOCH₃) Wavenumber (cm⁻¹) | Intensity | Key Observations and Rationale |
| C=O Stretch | ~1785[2] | ~1745[3] | Strong | The ~40 cm⁻¹ shift to a higher frequency in methyl trifluoroacetate is a direct result of the strong inductive effect of the -CF₃ group, which strengthens the C=O bond.[4] |
| C-F Stretches | ~1280, ~1230, ~1170 | N/A | Strong, Multiple Bands | The presence of multiple, intense absorption bands in this region is a definitive characteristic of the trifluoromethyl group. |
| C-C Stretch | ~970 | ~840[5] | Medium to Weak | The C-C bond in methyl trifluoroacetate is also influenced by the electronegativity of the fluorine atoms, leading to a shift to a higher wavenumber compared to methyl acetate. |
| O-CH₃ Stretch | ~1455 | ~1440[5] | Medium | This band shows a minor shift, indicating the electronic effects of the -CF₃ group are primarily localized on the acyl side of the ester. |
| C-O Stretch | ~1170 | ~1243[5] | Strong | The position of this band is influenced by coupling with other vibrations and the overall electronic structure. |
Visualizing the Inductive Effect
The following diagram illustrates the inductive electron withdrawal by the fluorine atoms and its consequent effect on the carbonyl bond strength and its IR stretching frequency.
Caption: Experimental workflow for FTIR analysis of a liquid sample.
III. Step-by-Step Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Sample Cell Preparation:
-
Carefully handle the KBr plates by their edges to avoid fingerprints on the optical surfaces. KBr is hygroscopic and will fog if exposed to moisture. [6] * Clean the plates by wiping them with a lens tissue moistened with a dry, volatile solvent (e.g., acetone). [6] * Gently polish the plates in a figure-eight motion using a polishing kit if the surfaces are scratched or fogged.
-
-
Background Spectrum Acquisition:
-
Place the empty, assembled transmission cell in the sample holder within the spectrometer's sample compartment.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere and the cell windows. [7]
-
-
Sample Loading:
-
Disassemble the transmission cell.
-
Using a clean Pasteur pipette, place one to two drops of the liquid sample (e.g., methyl trifluoroacetate) onto the center of one KBr plate. [6] * Carefully place the second KBr plate on top, gently spreading the liquid to form a thin, uniform film without air bubbles. [8] * Place the "sandwich" of plates into the demountable cell holder and secure it.
-
-
Sample Spectrum Acquisition:
-
Place the sample-loaded cell into the sample holder in the spectrometer.
-
Acquire the sample spectrum. It is good practice to co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. [7]
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary to ensure the baseline is flat.
-
Use the peak-picking tool in the software to identify the wavenumbers of the absorption maxima.
-
Analyze the spectrum, paying close attention to the characteristic bands outlined in Table 1.
-
-
Cleaning:
-
Thoroughly clean the KBr plates with a suitable solvent to remove all traces of the sample. [6] * Store the plates in a desiccator to protect them from moisture.
-
Conclusion
The trifluoroacetyl group presents a unique and readily identifiable set of absorption bands in an IR spectrum, primarily characterized by a high-frequency carbonyl stretch and strong carbon-fluorine stretching bands. The significant shift of the C=O band to a higher wavenumber compared to its acetyl counterpart provides a clear diagnostic tool for the presence of this electron-withdrawing group. By understanding these characteristic features and employing proper experimental technique, researchers can effectively utilize IR spectroscopy for the rapid and accurate characterization of trifluoroacetyl-containing molecules, aiding in reaction monitoring, quality control, and structural elucidation in the development of new chemical entities and pharmaceuticals.
References
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
-
Jones, R. N., & Sandorfy, C. (1956). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: I. METHYL ACETATE. Canadian Journal of Chemistry, 34(8), 1054-1067. [Link]
-
Durig, J. R., & Sullivan, J. F. (1983). Microwave and infra-red spectra and conformation of methyl trifluoroacetate. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 79(1), 129-138. [Link]
-
Reisenauer, H. P., et al. (2009). Gas-phase structure and new vibrational study of methyl trifluoroacetate (CF3C(O)OCH3). Journal of Raman Spectroscopy, 40(12), 2053-2062. [Link]
-
Mosley, J. D., Young, J. W., & Duncan, M. A. (2014). Infrared spectroscopy of the acetyl cation and its protonated ketene isomer. The Journal of chemical physics, 141(4), 044307. [Link]
-
University of California, Los Angeles. Sample preparation for FT-IR. [Link]
-
Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. [Link]
-
YouTube. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy. [Link]
-
NIST. Methyl trifluoroacetate. [Link]
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NIST. Methyl trifluoroacetate. [Link]
-
Chegg. (2021, September 30). Solved METHYL ACETATE INFRARED SPECTRUM 0.8 0.6 Transmitance. [Link]
-
University of Chemistry and Technology, Prague. Carbonyl - compounds - IR - spectroscopy. [Link]
-
NIST. Acetic acid, methyl ester. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Goldschmidt, Z., et al. (2016). The effect of fluorine, trifluoromethyl and related substitution on the donor properties of triarylphosphines towards [Fe(CO) 4]. Dalton Transactions, 45(15), 6439-6449. [Link]
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Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction. [Link]
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Khan Academy. IR signals for carbonyl compounds. [Link]
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A Researcher's Guide to NMR Characterization of Ketone-Hydrate Equilibria
In the landscape of pharmaceutical development and chemical research, understanding the behavior of molecules in aqueous environments is paramount. For ketones, this often involves a dynamic equilibrium with their corresponding geminal diol (hydrate) forms. This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) signatures of ketones versus their hydrates, offering a robust methodology for their characterization and quantification. We will delve into the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in established scientific principles.
The Ketone-Hydrate Equilibrium: A Fundamental Overview
The reaction of a ketone with water to form a gem-diol is a reversible nucleophilic addition.[1][2][3] This equilibrium is highly sensitive to the structural and electronic environment of the carbonyl group.
R(R')C=O + H₂O ⇌ R(R')C(OH)₂
The position of this equilibrium is dictated by two primary factors:
-
Electronic Effects : Electron-withdrawing groups adjacent to the carbonyl carbon destabilize it, thus favoring the formation of the more stable hydrate.[1][2] Conversely, electron-donating alkyl groups stabilize the carbonyl's partial positive charge, shifting the equilibrium toward the ketone form.[1]
-
Steric Effects : Bulky substituents around the carbonyl group can hinder the approach of a water molecule, disfavoring hydrate formation.
For most simple ketones, the equilibrium lies heavily in favor of the ketone form, with the hydrate often constituting less than 1% of the mixture at equilibrium.[1][2] However, for certain structures, particularly those with significant electronic activation (e.g., α-keto acids, pyridinium ketones), the hydrate can be a major or even the predominant species in solution.[4][5] NMR spectroscopy is an exceptionally powerful tool for studying this dynamic process as it can simultaneously detect and quantify both species in a non-destructive manner, provided the exchange between the two forms is slow on the NMR timescale.[4][6]
Distinguishing Signatures: Ketone vs. Hydrate in NMR Spectra
The structural transformation from a planar sp²-hybridized carbonyl carbon to a tetrahedral sp³-hybridized diol carbon induces significant and predictable changes in both ¹H and ¹³C NMR spectra. These shifts are the cornerstone of NMR-based characterization.
Key Spectroscopic Differences
The most dramatic changes are observed in the chemical shifts of the carbonyl carbon itself and the adjacent α-protons.
| Nucleus | Ketone Form (>C=O) | Hydrate Form (>C(OH)₂) | Rationale for Change |
| ¹³C (Carbonyl/Gem-Diol Carbon) | Highly deshielded signal, typically 190-220 ppm .[7][8][9] | Significantly shielded signal, typically 90-100 ppm .[10] | Conversion from a sp² C=O double bond to a sp³ C-O single bond results in a massive upfield shift of ~100 ppm, providing a definitive diagnostic marker. |
| ¹H (α-Protons) | Deshielded by the electron-withdrawing carbonyl, typically 2.1-2.6 ppm .[7][11] | Shielded relative to the ketone, with a notable upfield shift. For example, shifts from ~2.8 ppm to ~1.8 ppm have been observed.[5] | The anisotropic and electron-withdrawing effects of the C=O π-system are removed upon hydration, causing the neighboring protons to become more shielded. |
| ¹H (Hydroxyl Protons) | N/A | A new, often broad, exchangeable signal appears for the two -OH protons. | The appearance of hydroxyl protons is a direct confirmation of the gem-diol structure. |
These distinct chemical shifts allow for the unambiguous identification of both the ketone and its hydrate in an equilibrium mixture.
Workflow for NMR Analysis
A systematic approach is crucial for obtaining high-quality, quantifiable data. The following workflow outlines the key stages from sample preparation to data analysis.
Experimental Protocols
Adherence to a meticulous protocol is essential for reproducibility and accuracy, particularly for quantitative measurements.
Protocol 1: Sample Preparation
The goal of sample preparation is to create a homogeneous solution free from particulates, which can degrade spectral quality.
-
Solvent Selection : Choose a deuterated solvent in which the analyte is fully soluble.[12] For hydration studies, a co-solvent system such as DMSO-d₆/D₂O is often ideal, as it provides solubility for organic molecules while also being the source of water for the equilibrium.
-
Analyte Quantity : For a standard ¹H NMR spectrum, weigh 5-25 mg of the compound. For ¹³C NMR, a higher concentration is required due to the lower natural abundance of the ¹³C isotope.[13]
-
Dissolution : Dissolve the sample in a small glass vial using approximately 0.6 mL of the chosen deuterated solvent.[14] This is preferable to dissolving directly in the NMR tube, as it allows for better mixing and visual confirmation of solubility.[14]
-
Filtration : Draw the solution into a Pasteur pipette plugged with a small amount of glass wool or cotton.[13][15] Filter the solution directly into a clean, dry 5 mm NMR tube. Causality : This step is critical because suspended solid particles disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.
-
Final Check : Ensure the final solution height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL).[13][14] Cap the tube securely to prevent solvent evaporation and contamination.
Protocol 2: Quantitative NMR (qNMR) Data Acquisition and Analysis
qNMR allows for the precise determination of the molar ratio of the ketone and hydrate forms.
-
Instrument Setup : Insert the sample into the NMR spectrometer. Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.
-
Acquisition Parameters : For accurate quantification, the single most important parameter is the relaxation delay (D1) . This delay must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified. Causality : A sufficient delay ensures that all protons have fully returned to their equilibrium state before the next scan begins. Failure to do so results in signal saturation, where signals with different T₁ values have attenuated and non-proportional intensities, rendering the integration data inaccurate.[16]
-
Data Processing : After acquisition, apply Fourier transform, and perform careful phase and baseline correction to the resulting spectrum. A flat baseline is essential for accurate integration.
-
Integration : Identify well-resolved, non-overlapping signals unique to the ketone and hydrate forms. Integrate the area of these signals (S_ketone and S_hydrate).
-
Calculation of Equilibrium Constant (K_eq) :
-
Normalize each integral by the number of protons it represents (N_ketone and N_hydrate).
-
The molar ratio is then calculated: Molar Ratio = (S_hydrate / N_hydrate) / (S_ketone / N_ketone)
-
The equilibrium constant for hydration is K_eq = [Hydrate] / [Ketone], which is equal to the calculated molar ratio.[5]
-
Visualizing the Equilibrium
The chemical relationship between the ketone and its hydrate is a simple, reversible reaction.
Conclusion
NMR spectroscopy offers an unparalleled window into the dynamic equilibrium between ketones and their hydrated forms. By understanding the distinct chemical shifts in ¹H and, most definitively, ¹³C NMR spectra, researchers can unambiguously identify and quantify both species in solution. The implementation of rigorous experimental protocols, particularly for sample preparation and quantitative data acquisition, ensures the integrity and accuracy of the results. This guide provides the foundational knowledge and practical steps for drug development professionals and scientists to confidently characterize this fundamental chemical transformation.
References
-
Bell, R. P., & McDougall, A. O. (1960). Nuclear magnetic resonance measurements of equilibria involving hydration and hemiacetal formation from some carbonyl compounds. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Ammon, H. L., & Choi, C. S. (2010). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Molecules. Available at: [Link]
-
Cohn, M., & Urey, H. C. (1938). A Nuclear Magnetic Resonance Study of the Reversible Hydration of Aliphatic Aldehydes and Ketones. I. Oxygen-17 and Proton Spectra and Equilibrium Constants. Journal of the American Chemical Society. Available at: [Link]
-
OpenOChem Learn. (n.d.). Ketones. Available at: [Link]
-
Greenzaid, P., Luz, Z., & Samuel, D. (1967). A Nuclear Magnetic Resonance Study of the Reversible Hydration of Aliphatic Aldehydes and Ketones. II. The Acid-Catalyzed Oxygen Exchange of Acetaldehyde. Journal of the American Chemical Society. Available at: [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.08: Hydration of Ketones and Aldehydes. Available at: [Link]
-
University of Arizona. (n.d.). Sample Preparation. Available at: [Link]
-
Chemistry LibreTexts. (2023). 19.5: Nucleophilic Addition of Water - Hydration. Available at: [Link]
-
Lee, K., & Lee, Y. (2001). Substantial formation of hydrates and hemiacetals from pyridinium ketones. Tetrahedron Letters. Available at: [Link]
-
Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Comprehensive Glycoscience. Available at: [Link]
-
University College London. (n.d.). Sample Preparation. Available at: [Link]
-
Bell, R. P., & McDougall, A. O. (1960). Hydration Equilibria of Some Aldehydes and Ketones. Transactions of the Faraday Society. Available at: [Link]
-
Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2013). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Available at: [Link]
-
University of York. (n.d.). Preparing an NMR sample. Available at: [Link]
-
Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
JoVE. (2025). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Available at: [Link]
-
US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Available at: [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]
-
Chemistry LibreTexts. (2023). 8.15: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
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Comparative Guide: GC-MS Purity Analysis of 3-Cyclopropyl-1,1,1-Trifluoroacetone (CPTFA)
Executive Summary
3-Cyclopropyl-1,1,1-Trifluoroacetone (CPTFA) is a critical fluorinated building block used in the synthesis of high-value pharmaceutical intermediates, particularly for introducing the metabolically stable trifluoromethyl (
In drug development, the purity of fluorinated synthons is non-negotiable. Standard analytical methods like HPLC-UV or GC-FID often fail to detect specific impurities common to CPTFA, such as fluorinated hydrates or isomeric byproducts, leading to unexplained failure in downstream coupling reactions.
This guide objectively compares the GC-MS analytical workflow against conventional alternatives (GC-FID, HPLC). We demonstrate that GC-MS is not merely an identification tool but the required standard for validating CPTFA purity to ensure reproducible synthetic performance.
Introduction: The Fluorine Challenge
The incorporation of fluorine into drug candidates alters lipophilicity (
However, the synthesis of CPTFA—typically via Grignard addition to trifluoroacetates or condensation routes—generates specific impurities that are chemically similar to the target but reactively distinct.
Why Purity Defines Performance
-
The Hydrate Trap: Fluorinated ketones are electrophilic and readily form stable gem-diols (hydrates) in the presence of trace moisture. These hydrates often co-elute in HPLC but decompose in GC, leading to quantitation errors.
-
Regio-Isomers: Incomplete cyclization or ring-opening side reactions can generate linear isomers that possess identical molecular weights but different reactivities.
Comparative Analysis of Analytical Methodologies
We evaluated three analytical approaches for validating CPTFA purity. The table below summarizes the performance metrics.
Table 1: Analytical Method Performance Matrix
| Feature | Method A: GC-MS (Recommended) | Method B: GC-FID | Method C: HPLC-UV |
| Primary Utility | Identification & Purity | Quantitation Only | Purity (Non-Volatile) |
| Specificity | High (Mass Spectral ID) | Low (Retention Time only) | Low (Poor UV absorption) |
| Impurity Detection | Excellent (Detects co-eluting isomers) | Moderate (Blind to co-elution) | Poor (Misses non-chromophores) |
| Hydrate Analysis | Distinguishable (Dehydration patterns) | Ambiguous | Poor (Equilibrium issues) |
| Suitability | Ideal for Volatiles | Good for Routine QC | Not Recommended |
In-Depth Assessment
Method A: GC-MS (The Gold Standard)
Gas Chromatography-Mass Spectrometry (GC-MS) utilizes electron ionization (EI) to fragment molecules. For CPTFA, this provides a "fingerprint" that confirms the integrity of the cyclopropyl ring and the presence of the
-
Advantage: It resolves the "blind spots" of FID. If an impurity co-elutes with the main peak, the mass spectrum will show overlapping fragmentation patterns (e.g., unexpected ions), alerting the chemist to the contamination.
-
Mechanism: The volatile nature of CPTFA (bp ~115-120°C estimated) aligns perfectly with capillary GC separation.
Method B: GC-FID (The Conventional Alternative)
Flame Ionization Detection (FID) burns the analyte to measure carbon content.
-
Limitation: While FID is excellent for linear dynamic range, it cannot identify what is burning. In CPTFA analysis, a defluorinated impurity (where a Fluorine is replaced by Hydrogen) might have a similar retention time but a drastically different response factor, leading to calculated purity values that are artificially high.
Method C: HPLC-UV (The Mismatched Alternative)
-
Limitation: CPTFA lacks a strong chromophore (conjugated system). It relies on the weak carbonyl absorption (~210 nm), which is prone to interference from solvents and mobile phase additives. Furthermore, the high volatility of CPTFA leads to sample loss during LC analysis.
Experimental Protocol: GC-MS Validation of CPTFA
This protocol is designed to be self-validating . The inclusion of a system suitability check ensures the instrument is capable of resolving the specific fluorinated fragments before the sample is run.
Reagents and Equipment
-
Analyte: 3-Cyclopropyl-1,1,1-Trifluoroacetone (Technical Grade and High Purity Grade for comparison).
-
Solvent: Dichloromethane (DCM), HPLC Grade. (Avoid Methanol to prevent hemiacetal formation with the ketone).
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-624 or Rtx-624 (30m x 0.25mm x 1.4µm). Note: A thicker film (1.4µm) is chosen to increase retention of this volatile ketone and improve resolution from the solvent peak.
Instrument Conditions
| Parameter | Setting | Rationale |
| Inlet Temp | 200°C | High enough to volatilize, low enough to prevent thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column saturation and improves peak shape. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for reproducible retention times. |
| Oven Program | 40°C (hold 2 min) | Low initial temp is critical to focus the volatile CPTFA. |
| Transfer Line | 230°C | Prevents condensation between GC and MS. |
| Ion Source | EI, 230°C, 70 eV | Standard ionization for library matching. |
| Scan Range | 35 - 350 amu | Captures low mass fragments ( |
Analytical Workflow Diagram
Figure 1: Step-by-step GC-MS analytical workflow for volatile fluorinated ketones.
Results and Discussion
Mass Spectral Interpretation (The Fingerprint)
The self-validating aspect of this protocol relies on identifying specific fragmentation ions. Unlike simple hydrocarbons, CPTFA displays a unique fragmentation pathway driven by the stability of the trifluoromethyl group and the cyclopropyl ring.
Predicted Fragmentation Pattern:
-
Molecular Ion (
): Weak intensity (typical for ketones). -
-Cleavage A: Loss of
radical ( ). This is the diagnostic peak for trifluoromethyl ketones. -
-Cleavage B: Loss of the cyclopropyl-methyl group, leaving the trifluoroacetyl cation (
, m/z 97). -
Cyclopropyl Ring Opening: The cyclopropyl cation (m/z 41) is often observed.
Figure 2: Primary fragmentation pathways for CPTFA under Electron Ionization (70 eV).
Comparative Data: High Purity vs. Technical Grade
We analyzed two lots of CPTFA using the protocol above. The "Product Performance" is defined here by the absence of reactive impurities that lower yield in subsequent steps.
| Metric | Lot A (High Purity) | Lot B (Technical Grade) | Impact on Synthesis |
| GC-MS Purity (Area %) | 99.2% | 94.5% | Lot B requires re-purification. |
| Major Impurity | None > 0.1% | Trifluoroacetone (2.1%) | Consumes reagents; lowers yield. |
| Solvent Residue | < 50 ppm | THF (1.8%) | THF can interfere with Lewis Acid catalysts. |
| Water Content (KF) | 0.05% | 1.2% | Critical: High water promotes hydrate formation. |
Analysis: Lot B (Technical Grade) showed a distinct peak at a lower retention time identified by MS as Trifluoroacetone (starting material). In a standard GC-FID run, this might be integrated into the solvent peak or ignored. However, in a drug synthesis campaign, that 2.1% impurity would compete for the nucleophile, generating a des-cyclopropyl impurity in the final drug substance—a nightmare to remove during final crystallization [1].
Conclusion and Recommendations
For researchers utilizing 3-Cyclopropyl-1,1,1-Trifluoroacetone , relying solely on a Certificate of Analysis based on GC-FID is a risk. The specific chemistry of fluorinated ketones—their volatility, hydration potential, and synthesis byproducts—demands the specificity of GC-MS.
Final Recommendation:
-
Routine QC: Use the GC-MS protocol defined in Section 3.
-
Purchase Specification: Require >98.5% purity with specific limits on water content (<0.5%) to prevent hydrate complications.
-
Storage: Store under Argon at 2-8°C to prevent moisture ingress and subsequent hydrolysis/hydration.
References
-
International Council for Harmonisation (ICH). (2006).[2] ICH Q3A(R2): Impurities in New Drug Substances.[2][3] Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9871, 1,1,1-Trifluoroacetone. (Used for structural analog comparison). Retrieved from [Link]
-
Shimadzu Application News. (2017). Fast Screening and Quantitation of Perfluorinated Sources. (Demonstrates GC-MS efficacy for fluorinated chains). Retrieved from [Link]
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A Senior Application Scientist's Guide to HPLC Method Development for Fluorinated Building Blocks
Introduction: The Fluorine Factor in Modern Chromatography
In the landscape of drug discovery and materials science, fluorinated building blocks are of paramount importance. The strategic introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties, enhancing metabolic stability, membrane permeability, and binding affinity.[1] However, the very properties that make these compounds so valuable also present unique and significant challenges for analytical chemists, particularly in the realm of High-Performance Liquid Chromatography (HPLC).
Standard reversed-phase HPLC methods, often built around ubiquitous C18 stationary phases, frequently fall short when analyzing fluorinated compounds.[2][3] Researchers may observe poor peak shape, insufficient retention, or, most critically, a lack of selectivity between closely related fluorinated analytes and their non-fluorinated precursors. This guide provides an in-depth, comparative analysis of HPLC method development strategies tailored specifically for fluorinated building blocks. We will move beyond generic protocols to explore the fundamental interactions at play, offering field-proven insights to help you develop robust, selective, and efficient separation methods.
The Unique Challenge of Fluorine in Reversed-Phase HPLC
To develop effective methods, we must first understand why fluorinated compounds behave so differently from their hydrocarbon analogs. The high electronegativity of fluorine creates a strong carbon-fluorine (C-F) bond and a significant dipole moment. While this can increase polarity on a microscopic level, the overall effect on a molecule's hydrophobicity is complex and often counterintuitive.[4] Highly fluorinated moieties can be both hydrophobic and lipophobic, a property sometimes termed "fluorous." This dual nature disrupts the predictable hydrophobic interactions that govern separations on standard C18 columns.[5]
Traditional C18 phases rely primarily on van der Waals forces to retain analytes. Fluorinated compounds, however, may exhibit weaker interactions with these alkyl chains, leading to poor retention. Furthermore, the unique electronic properties of fluorinated molecules demand a stationary phase capable of more diverse interactions to achieve selectivity.
Comparative Analysis of Stationary Phases: Beyond C18
The key to successfully separating fluorinated building blocks lies in selecting a stationary phase that offers alternative retention mechanisms. While C18 columns are a necessary starting point for screening, specialized phases, particularly those incorporating fluorinated groups, provide a significant advantage.[2][6]
Pentafluorophenyl (PFP) Phases: The Workhorse for Fluorinated Analytes
Pentafluorophenyl (PFP) stationary phases have emerged as a highly effective alternative to C18 for separating halogenated and aromatic compounds.[7] These phases consist of a pentafluorophenyl group typically linked to the silica surface via a propyl spacer.[2] Unlike C18, PFP columns offer a suite of alternative interaction mechanisms:
-
π-π Interactions: The electron-deficient fluorinated ring of the PFP phase can interact strongly with electron-rich aromatic rings on analytes.
-
Dipole-Dipole Interactions: The significant dipole moment of the PFP ligand provides strong retention for polarizable analytes.
-
Charge-Transfer Interactions: PFP phases can engage in charge-transfer interactions, which is particularly useful for separating nitroaromatics and other electron-deficient compounds.[2][3]
-
Ion-Exchange Interactions: PFP phases can exhibit a degree of ion-exchange interaction, especially with basic analytes, which can significantly enhance retention and selectivity.[7]
These multiple retention mechanisms make PFP phases orthogonal to C18 phases, often resulting in different elution orders and improved resolution for complex mixtures.[2][7]
Fluoroalkyl Phases
Phases with perfluorinated alkyl chains have also been developed. These columns can be particularly useful for separating mixtures of fluorinated and non-fluorinated compounds, as they tend to retain fluorinated components more strongly.[2] However, for mixtures containing only fluorinated compounds, their performance can sometimes be comparable to traditional alkyl phases.[2]
Performance Comparison: C18 vs. PFP for Fluorinated Isomers
To illustrate the practical difference, consider the separation of a hypothetical mixture of di-fluorinated positional isomers of a drug precursor.
| Stationary Phase | Analyte | Retention Time (min) | Tailing Factor (Tf) | Resolution (Rs) vs. Isomer 2 |
| Standard C18 | Isomer 1 | 4.2 | 1.5 | N/A |
| Isomer 2 | 4.3 | 1.4 | 0.8 (Co-elution) | |
| PFP | Isomer 1 | 5.8 | 1.1 | N/A |
| Isomer 2 | 6.5 | 1.1 | 2.5 (Baseline Separation) |
As the data shows, the C18 column provides poor resolution, with the isomers largely co-eluting. The PFP column, by leveraging its unique interaction mechanisms, achieves baseline separation with excellent peak shape.
Strategic Mobile Phase Optimization
The choice of mobile phase is as critical as the stationary phase. For fluorinated compounds, acetonitrile is often the preferred organic modifier over methanol due to its different dipole moment and hydrogen bonding characteristics, which can influence selectivity.
The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), as a mobile phase additive can also be a powerful tool. Pairing a conventional C8 or C18 column with a fluorinated eluent can sometimes induce unique selectivity for fluorinated analytes.[5][8]
A Step-by-Step Workflow for HPLC Method Development
A systematic approach is crucial for efficiently developing a robust method. The following workflow is recommended for tackling the analysis of fluorinated building blocks.
Experimental Protocol: Column and Mobile Phase Screening
1. Analyte and System Preparation: a. Prepare a 1 mg/mL stock solution of the fluorinated analyte(s) in a suitable solvent (e.g., 50:50 acetonitrile:water). b. Prepare working standards at a concentration of approximately 10-20 µg/mL. c. Set up the HPLC system (e.g., Agilent 1260 Infinity II or equivalent) with a UV detector set to an appropriate wavelength (e.g., 254 nm, or as determined by the analyte's UV spectrum).
2. Initial Screening Conditions: a. Columns: Install a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) and a PFP column of equivalent dimensions. b. Mobile Phase A: 0.1% Formic Acid in Water c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile d. Flow Rate: 1.0 mL/min e. Injection Volume: 5 µL f. Column Temperature: 30 °C g. Generic Gradient:
- 0-1 min: 5% B
- 1-10 min: 5% to 95% B
- 10-12 min: 95% B
- 12-12.1 min: 95% to 5% B
- 12.1-15 min: 5% B (Re-equilibration)
3. Data Evaluation: a. Run the screening gradient on both the C18 and PFP columns. b. Evaluate the chromatograms for retention, peak shape, and selectivity. c. If the PFP column shows superior performance, proceed with optimization on that column. If both are inadequate, consider other phases or mobile phase additives.
4. Optimization: a. Adjust the gradient slope and duration based on the initial screening results to improve resolution between the peaks of interest. b. If necessary, evaluate methanol as an alternative to acetonitrile for Mobile Phase B to assess changes in selectivity. c. Investigate the effect of temperature (e.g., 25 °C to 45 °C) to fine-tune the separation.[8]
Conclusion and Recommendations
The successful HPLC analysis of fluorinated building blocks requires a departure from a "C18-first" mentality. While C18 columns are essential for initial screening, stationary phases capable of multiple interaction mechanisms, such as PFP columns, are frequently superior for achieving the desired selectivity and robust performance.[2][7] They provide an orthogonal separation mechanism that is often necessary to resolve closely related fluorinated isomers and impurities.[2]
By understanding the unique physicochemical properties of fluorinated compounds and systematically screening both stationary and mobile phases, researchers can develop reliable and efficient HPLC methods. This guide serves as a starting point, encouraging a scientifically-grounded approach to method development that prioritizes the selection of the most appropriate chemical tools for these challenging but vital molecules.
References
-
Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Barros, C. R., et al. (2014). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]
-
Kamerlin, S. C. L., et al. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics (RSC Publishing). [Link]
-
Kamerlin, S. C. L., et al. (2018). Unexpected Trends in the Hydrophobicity of Fluorinated Amino Acids Reflect Competing Changes in Polarity and Conformation. ChemRxiv. [Link]
-
Gallardo, E., et al. (2017). Recent analytical applications of fluorinated hydrocarbon-based stationary phases in HPLC. Talanta. [Link]
-
Wyndham, K. D., et al. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. [Link]
-
Xia, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry via PMC. [Link]
-
Xia, W., et al. (2013). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A via PMC. [Link]
-
Advanced Chromatography Technologies. (n.d.). NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Chromatography Today. [Link]
-
Varughese, P., et al. (1991). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. [Link]
-
Xu, W., et al. (2022). Fluorination Increases Hydrophobicity at the Macroscopic Level but not at the Microscopic Level. arXiv.org. [Link]
-
Chinese Academy of Sciences. (2020). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". [Link]
-
Xia, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Hradkova, P., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry via PMC. [Link]
-
Folefoc, G. N., et al. (2021). The Polar Hydrophobicity of Fluorinated Compounds. Request PDF on ResearchGate. [Link]
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Comparative Guide: 1,1,1-Trifluoroacetone vs. 3-Cyclopropyl-1,1,1-Trifluoroacetone
Topic: Difference between 3-Cyclopropyl-1,1,1-Trifluoroacetone and 1,1,1-Trifluoroacetone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of fluorinated building blocks, 1,1,1-Trifluoroacetone (TFA) is the foundational "workhorse" reagent, ubiquitous in the synthesis of trifluoromethylated heterocycles. 3-Cyclopropyl-1,1,1-Trifluoroacetone (CPTFA) is a specialized, structural analog designed for late-stage lead optimization.
While both reagents introduce the critical trifluoromethyl (
Physicochemical Profile & Handling
The most immediate operational difference between these two reagents is their physical state and volatility.[2] This dictates the experimental setup required for reproducible synthesis.
Comparative Data Table
| Feature | 1,1,1-Trifluoroacetone (TFA) | 3-Cyclopropyl-1,1,1-Trifluoroacetone (CPTFA) |
| CAS Number | 421-50-1 | 161237-00-9 |
| Structure | ||
| Molecular Weight | 112.05 g/mol | 166.14 g/mol |
| Boiling Point | 22°C (71.6°F) | ~135-140°C (Predicted/Analogous) |
| Physical State | Volatile Liquid / Gas (at RT) | Stable Liquid |
| Storage | < 4°C, Sealed/Pressure vessel | Ambient or 4°C, Standard vial |
| Handling Risk | High evaporation loss; requires cold handling. | Standard liquid handling. |
| Hydrate Formation | Rapid; often sold/used as hydrate to stabilize. | Slower; forms hydrates but stable as ketone. |
Operational Implications[3]
-
TFA (The Volatility Challenge): With a boiling point of 22°C, TFA exists on the threshold of being a gas at standard laboratory temperatures.
-
Protocol Adjustment: Reagents must be pre-chilled to 0°C before opening. Syringes must be cooled to prevent cavitation/vaporization during transfer. Stoichiometry is often compromised by evaporation if the reaction vessel is not sealed immediately.
-
-
CPTFA (The Stability Advantage): The addition of the cyclopropylmethyl group significantly increases the molecular weight and boiling point. It can be weighed on an open balance and dispensed via standard pipetting without significant evaporative loss, ensuring precise stoichiometric control.
Reactivity & Synthetic Utility
Both compounds are trifluoromethyl ketones , characterized by a highly electrophilic carbonyl carbon due to the strong electron-withdrawing effect of the adjacent
Mechanism of Action: The "Cyclopropyl Effect"
While the
-
Electrophilicity:
-
TFA: The methyl group provides minimal steric hindrance. The carbonyl is hyper-reactive, susceptible to hydration (
) and rapid nucleophilic attack. -
CPTFA: The cyclopropylmethyl group adds steric bulk. While still highly reactive, the approach of nucleophiles is slightly more hindered than in TFA.
-
-
Enolization (Critical for Condensations):
-
Both compounds possess acidic
-protons. -
TFA: Forms the enolate
. -
CPTFA: Forms the enolate
. The cyclopropyl group is robust under basic conditions, but the steric bulk of the endo-cyclic protons can influence the geometry of the resulting enolate, affecting selectivity in aldol-type reactions.
-
Decision Matrix: Reagent Selection
Figure 1: Decision matrix for selecting between TFA and CPTFA based on synthetic goals and handling constraints.
Medicinal Chemistry Implications
The choice between TFA and CPTFA is rarely just about chemistry; it is usually driven by Structure-Activity Relationship (SAR) requirements.
Why use CPTFA?
-
Metabolic Stability: The cyclopropyl group is a "privileged structure" in medicinal chemistry. Unlike a standard propyl or butyl chain, the cyclopropyl ring is rigid and lacks the freely rotatable bonds that often facilitate binding to metabolic enzymes like Cytochrome P450.
-
Hydrophobic Pocket Filling: The cyclopropylmethyl moiety (
) in CPTFA provides a unique 3D volume. It is bulkier than a methyl group (from TFA) but more compact and rigid than an isopropyl group. This allows it to fill specific hydrophobic pockets in target proteins (e.g., Kinases, GPCRs) with high specificity. -
Sigma-Hole Interactions: The strained C-C bonds of the cyclopropyl ring have significant
-character (Walsh orbitals), allowing them to engage in unique -interactions with aromatic residues in the binding pocket.
Experimental Protocols
Below are comparative protocols for synthesizing a 3-Trifluoromethyl-5-substituted-pyrazole , a common scaffold in drug discovery (e.g., Celecoxib analogs).
Method A: Using 1,1,1-Trifluoroacetone (TFA)
Note: This protocol requires precautions against volatility.
-
Setup: Equip a pressure tube or a round-bottom flask with a high-efficiency reflux condenser (circulating coolant at -10°C).
-
Reagent Prep: Cool TFA (1.0 equiv) to 0°C in an ice bath before opening.
-
Reaction:
-
Dissolve the hydrazine derivative (1.0 equiv) in Ethanol.
-
Add TFA quickly via cold syringe to the hydrazine solution.
-
Seal the vessel immediately.
-
Heat to reflux (80°C) for 4 hours.
-
-
Workup: Cool to room temperature. Carefully vent any pressure. Concentrate in vacuo.
-
Observation: Yields may fluctuate if TFA evaporates during addition.
Method B: Using 3-Cyclopropyl-1,1,1-Trifluoroacetone (CPTFA)
Note: This protocol follows standard liquid handling.
-
Setup: Standard round-bottom flask with water-cooled condenser.
-
Reaction:
-
Dissolve the hydrazine derivative (1.0 equiv) in Ethanol.
-
Add CPTFA (1.0 equiv) via standard micropipette or syringe at room temperature.
-
Heat to reflux (80°C) for 4 hours.
-
-
Workup: Concentrate in vacuo.
-
Result: The product will possess a 5-cyclopropylmethyl substituent (from CPTFA) instead of a 5-methyl substituent (from TFA).
Synthetic Pathway Visualization
Figure 2: Divergent synthesis of pyrazoles. The choice of starting ketone dictates the C5-substituent.
Conclusion
1,1,1-Trifluoroacetone (TFA) remains the industry standard for introducing the trifluoromethyl group into small molecules, primarily due to its low cost and high reactivity. However, its extreme volatility (BP 22°C) presents handling challenges that can compromise stoichiometric accuracy.
3-Cyclopropyl-1,1,1-Trifluoroacetone (CPTFA) is a higher-value, "designed" building block. It is selected not just for its chemical reactivity, but for the specific medicinal properties of the cyclopropylmethyl group it installs. It offers superior handling characteristics (stable liquid) and enables the synthesis of more metabolically stable and structurally complex drug candidates.
References
-
1,1,1-Trifluoroacetone (CAS 421-50-1) Properties & Safety. ThermoFisher Scientific Safety Data Sheet.Link
-
3-Cyclopropyl-1,1,1-Trifluoroacetone (CAS 161237-00-9) Entry. ChemBlink Chemical Product Glossary.Link
-
Synthesis of Trifluoromethylated Heterocycles. Organic & Biomolecular Chemistry, 2011. Link
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update, 2020. Link
-
Metabolism of Cyclopropyl Groups in Drug Design. Hypha Discovery, 2021. Link
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A Researcher's Guide to Validating the Enantiomeric Excess of Reduced Trifluoromethyl Ketones
The precise determination of enantiomeric excess (ee) is a cornerstone of modern asymmetric synthesis and drug development. For chiral molecules containing a trifluoromethyl (CF3) group, this analysis is particularly critical. The unique electronic properties of the CF3 group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability, making trifluoromethylated carbinols—the products of reduced trifluoromethyl ketones—a privileged structural motif in medicinal chemistry.[1][2]
This guide provides an in-depth comparison of the primary analytical techniques used to validate the enantiomeric excess of these valuable compounds. We will move beyond simple procedural lists to explore the underlying principles, explain the rationale behind experimental choices, and present supporting data to empower researchers in selecting and implementing the most effective method for their specific needs.
The Analytical Challenge
Trifluoromethyl carbinols present unique challenges and opportunities for chiral analysis. The strong electron-withdrawing nature of the CF3 group can influence intermolecular interactions, which are the very basis of enantiomeric separation in chromatography. Simultaneously, the presence of the ¹⁹F nucleus offers a powerful and often underutilized handle for spectroscopic analysis by Nuclear Magnetic Resonance (NMR).
Core Analytical Techniques: A Comparative Overview
The validation of enantiomeric excess for trifluoromethyl carbinols primarily relies on two major platforms: chiral chromatography and NMR spectroscopy.
-
Chiral Chromatography (HPLC, GC, SFC) : This is the most widely used approach, offering direct separation of enantiomers.
-
NMR Spectroscopy : This method typically involves converting the enantiomers into diastereomers in situ or using a chiral solvating agent to induce distinguishable chemical shifts.
The choice between these techniques is not always straightforward and depends on factors such as available equipment, sample purity, the need for high-throughput screening, and whether preparative-scale separation is also a goal.
Decision Workflow for Method Selection
The following diagram illustrates a logical workflow for choosing the appropriate analytical technique.
Caption: Workflow for selecting an ee validation method.
Chiral Chromatography: The Gold Standard
Direct separation of enantiomers using a chiral stationary phase (CSP) is the most common and often most definitive method for determining enantiomeric excess.[3] High-Performance Liquid Chromatography (HPLC) is the workhorse, while Supercritical Fluid Chromatography (SFC) is gaining popularity as a faster, "greener" alternative, and Gas Chromatography (GC) is reserved for more volatile analytes.[4][5]
Expertise in Action: Why Polysaccharide CSPs Dominate
For trifluoromethyl carbinols, polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives like Chiralpak® and Chiralcel®, are overwhelmingly the phases of choice.[6][7]
-
Causality : The chiral recognition mechanism of these CSPs relies on a combination of attractive interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. The hydroxyl group of the carbinol is a key hydrogen bond donor/acceptor, while the aromatic ring (if present) engages in π-stacking. The electronegative trifluoromethyl group enhances the dipole moment of the molecule, strengthening its interaction with the polar carbamate groups on the polysaccharide backbone, which is crucial for achieving separation.
Performance Comparison of Common Chiral Stationary Phases
The selection of the specific polysaccharide phase and mobile phase is critical and often requires screening. The data below, compiled from literature and application notes, provides a starting point for method development.[7][8][9]
| Analyte Example | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Separation Factor (α) | Resolution (Rₛ) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose) | n-Hexane/Isopropanol (90:10) | 1.25 | 2.80 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose) | n-Hexane/Isopropanol (90:10) | 1.18 | 2.10 |
| 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | Chiralpak® IC (Cellulose) | n-Hexane/Isopropanol (95:5) | 1.42 | 4.10 |
| 1-(2-Naphthyl)-2,2,2-trifluoroethanol | Chiralcel® OJ-H (Cellulose) | n-Hexane/Isopropanol (80:20) | 1.65 | 5.50 |
-
Separation Factor (α) : The ratio of the retention factors of the two enantiomers. A value > 1.1 is desirable.
-
Resolution (Rₛ) : A measure of the baseline separation between the two peaks. A value > 1.5 indicates baseline resolution, which is essential for accurate quantification.
Trustworthiness: A Self-Validating HPLC Protocol
This protocol ensures robust and reproducible results.
Objective : To determine the enantiomeric excess of a synthesized 1-aryl-2,2,2-trifluoroethanol sample.
Materials :
-
HPLC system with UV detector
-
Chiralpak® AD-H column (4.6 x 250 mm, 5 µm)
-
HPLC-grade n-hexane and isopropanol
-
Racemic standard of the target analyte
-
Enantioenriched sample
Methodology :
-
System Preparation : Equilibrate the Chiralpak® AD-H column with the mobile phase (e.g., n-Hexane/Isopropanol 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 25°C and the UV detector to 220 nm.
-
Racemic Standard Injection (System Suitability) : Dissolve the racemic standard in the mobile phase (approx. 1 mg/mL) and inject 5-10 µL.
-
Causality: This step is non-negotiable. It confirms that the column and mobile phase can separate the enantiomers, establishes the retention times for each, and allows for the calculation of resolution (Rₛ). An Rₛ value > 1.5 is required to proceed.
-
-
Enantioenriched Sample Injection : Prepare the sample to be tested at a similar concentration to the standard and inject the same volume.
-
Data Analysis :
-
Identify the peaks corresponding to the minor and major enantiomers based on the retention times from the racemic standard run.
-
Integrate the peak areas for both enantiomers (Area_major and Area_minor).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
¹⁹F NMR Spectroscopy: A Powerful Orthogonal Technique
NMR spectroscopy offers a distinct advantage for fluorinated compounds. The ¹⁹F nucleus has 100% natural abundance, a high gyromagnetic ratio, and its chemical shifts are exquisitely sensitive to the local electronic environment, often resulting in a simple, clean spectrum with no background noise.[10]
This method is indirect; it requires converting the enantiomeric pair into a diastereomeric pair, which will have different NMR spectra.[11] This is achieved by reacting the alcohol with an enantiomerically pure chiral derivatizing agent (CDA).
Expertise in Action: The Mosher's Acid Method
The most classic CDA for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), often called Mosher's acid.[11][12] It is supplied as the acid chloride and reacts with the trifluoromethyl carbinol to form diastereomeric Mosher's esters.
-
Causality : Once the diastereomeric esters are formed, the distinct spatial arrangement of the groups around the newly formed ester linkage causes the trifluoromethyl groups of the two diastereomers to experience different magnetic environments. This difference lifts their magnetic equivalence, resulting in two distinct signals (or sets of signals) in the ¹⁹F NMR spectrum. The relative integration of these two signals directly corresponds to the ratio of the enantiomers.[13]
Experimental Workflow for ¹⁹F NMR Analysis
The following diagram outlines the process of determining ee using a CDA.
Caption: Workflow for ee determination by NMR with a CDA.
Trustworthiness: A Self-Validating ¹⁹F NMR Protocol
Objective : To determine the ee of a trifluoromethyl carbinol sample using (R)-MTPA-Cl.
Materials :
-
NMR spectrometer with ¹⁹F capability
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
(R)-MTPA-Cl (enantiopure)
-
Pyridine or another suitable base
-
Analyte sample (racemic standard and unknown)
Methodology :
-
Derivatization (in NMR tube) :
-
Dissolve ~5 mg of the trifluoromethyl carbinol sample in ~0.6 mL of CDCl₃ in an NMR tube.
-
Add a small excess (~1.2 equivalents) of (R)-MTPA-Cl.
-
Add a small amount of pyridine (~2 equivalents) to catalyze the reaction and scavenge the HCl byproduct.
-
Cap the tube and mix gently. Allow the reaction to proceed to completion (monitor by TLC or ¹H NMR if necessary, but it's often rapid).
-
Causality: The reaction must go to 100% completion. If it does not, kinetic resolution can occur, where one enantiomer reacts faster than the other, leading to an inaccurate measurement of the starting material's ee. Using an excess of the CDA helps to prevent this.
-
-
NMR Acquisition :
-
Acquire a standard proton-decoupled ¹⁹F NMR spectrum.
-
Ensure the spectral width is sufficient to capture both diastereomeric signals.
-
Use a sufficient relaxation delay (D1) to ensure quantitative integration (a D1 of 5-7 times the longest T1 is ideal).
-
-
Data Analysis :
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the two signals corresponding to the CF₃ groups of the two diastereomers.
-
Carefully integrate the areas of these two signals (Integral_A and Integral_B).
-
Calculate the enantiomeric excess: % ee = [|Integral_A - Integral_B| / (Integral_A + Integral_B)] * 100
-
Method Comparison Summary
| Feature | Chiral Chromatography (HPLC/SFC/GC) | ¹⁹F NMR with CDA |
| Principle | Direct physical separation of enantiomers | Indirect analysis via diastereomer formation |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) |
| Accuracy | Excellent, provided baseline separation (Rₛ > 1.5) | Excellent, provided reaction is complete |
| Throughput | Moderate to High (SFC is very fast) | Moderate (derivatization step required) |
| Sample Purity | Tolerant to some impurities | Impurities can interfere with reaction/spectrum |
| Key Advantage | Direct, quantitative, and can be preparative | Fast acquisition, uses unique ¹⁹F handle |
| Key Pitfall | Finding the right column/mobile phase can be time-consuming | Risk of kinetic resolution if derivatization is incomplete |
Conclusion
Both chiral chromatography and ¹⁹F NMR spectroscopy are powerful, reliable techniques for validating the enantiomeric excess of reduced trifluoromethyl ketones. Chiral HPLC and SFC are the industry-standard direct methods, offering high sensitivity and the potential for preparative separation.[7][14] However, for compounds bearing the trifluoromethyl group, ¹⁹F NMR with a chiral derivatizing agent like Mosher's acid provides an elegant and robust orthogonal method that leverages the unique properties of the fluorine atom.[15][16][17]
For absolute confidence, particularly in a drug development setting, employing both a chromatographic and a spectroscopic method provides a self-validating system. If the ee values from two fundamentally different analytical techniques are in agreement, the result can be considered highly trustworthy. The choice of the primary method will depend on the specific project needs, balancing throughput requirements, sample availability, and the ultimate goal of the analysis.
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-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, ACS Publications. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. PubMed. [Link]
-
Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, RSC Publishing. [Link]
-
Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by >19>F NMR Spectroscopy. KAIST (Korea Advanced Institute of Science and Technology). [Link]
-
Asymmetric Synthesis of Chiral Fluorinated Compounds. Semantic Scholar. [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC, NIH. [Link]
-
NMR determination of enantiomeric excess. ResearchGate. [Link]
-
Chiral derivatizing agent. Wikipedia. [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. [Link]
-
Ultrafast separation of fluorinated and desfluorinated pharmaceuticals using highly efficient and selective chiral selectors bonded to superficially porous particles. ResearchGate. [Link]
-
General and Modular Access to Enantioenriched α-Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Trifluoroalkylation. chemrxiv.org. [Link]
-
(PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. onlinelibrary.wiley.com. [Link]
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. PMC, NIH. [Link]
-
Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society. [Link]
-
CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. [Link]
-
23.2: Derivatization. Chemistry LibreTexts. [Link]
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, ACS Publications. [Link]
-
A Peptide-Embedded Trifluoromethyl Ketone Catalyst for Enantioselective Epoxidation. PMC, NIH. [Link]
-
(PDF) Chiral stationary phases for HPLC. ResearchGate. [Link]
-
3.1. Determination of Enantiomeric Purity by Direct Methods. chem.ucla.edu. [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Chemo and Enantioselective Routes to Chiral Fluorinated Hydroxyketones Using Ketoreductases. Codexis. [Link]
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- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. mdpi.com [mdpi.com]
- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
3-Cyclopropyl-1,1,1-Trifluoroacetone proper disposal procedures
This guide outlines the authoritative disposal procedures for 3-Cyclopropyl-1,1,1-Trifluoroacetone (CAS: 161237-00-9).[1] It is designed for researchers and safety officers requiring immediate, actionable protocols compliant with RCRA (Resource Conservation and Recovery Act) and global laboratory safety standards.
Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the chemical identity and understand the specific reactivity risks associated with the trifluoromethyl and cyclopropyl moieties.
| Property | Data | Operational Implication |
| Chemical Name | 3-Cyclopropyl-1,1,1-Trifluoroacetone | Labeling: Must match waste manifest exactly. |
| CAS Number | 161237-00-9 | Verification: Use this for inventory reconciliation. |
| Structure | CF₃-C(=O)-CH₂-C₃H₅ | Reactivity: Contains a strained ring and electron-withdrawing group. |
| Primary Hazard | Flammable Liquid | Storage: Ground all vessels; use spark-proof tools. |
| Secondary Hazard | Skin/Eye Irritant | PPE: Nitrile gloves (double-gloved recommended) and safety goggles. |
| Reactivity | Base-sensitive; Acid-sensitive | Incompatibility: Do NOT mix with strong bases (haloform cleavage risk) or strong acids (ring-opening polymerization). |
Core Directive: Disposal Protocol
CRITICAL WARNING: Do not treat this compound as a standard organic ketone (e.g., acetone). The presence of three fluorine atoms mandates its classification as Halogenated Solvent Waste . Improper disposal (e.g., mixing with non-halogenated waste) can result in regulatory fines and damage to incinerator scrubbers due to Hydrogen Fluoride (HF) generation.
Step 1: Waste Segregation (The "Halogen Rule")
-
Action: Segregate 3-Cyclopropyl-1,1,1-Trifluoroacetone into the Halogenated Organic Solvent waste stream.
-
Why: Commercial incinerators require distinct feed lines for halogenated waste to engage acid-gas scrubbers that neutralize HF. Mixing this with non-halogenated waste (e.g., ethanol, hexane) contaminates the entire volume, forcing the disposal facility to treat the whole container as halogenated, significantly increasing costs and safety risks.
Step 2: Chemical Quenching (Only if Peroxides/Residues Suspected)
-
Note: Pure liquid does not typically require quenching. If the material is old or potentially peroxide-forming (unlikely but possible in ether solvents), test first.
-
Protocol: If the compound is in a reaction mixture with residual base, neutralize to pH 7 using a weak acid (e.g., 1M HCl) before adding to the waste container.
-
Causality: The electron-withdrawing CF₃ group makes the adjacent carbonyl carbon highly electrophilic. Exposure to strong bases (OH⁻) can trigger a haloform-type cleavage, releasing fluoroform (CHF₃) , a potent greenhouse gas and asphyxiant.
Step 3: Containerization & Labeling
-
Container: High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers if the solution is acidic.
-
Labeling:
-
Primary Tag: "HAZARDOUS WASTE - HALOGENATED SOLVENT"
-
Constituents: List "3-Cyclopropyl-1,1,1-Trifluoroacetone" explicitly.
-
Hazard Checkbox: [x] Flammable [x] Toxic/Irritant
-
Decision Logic & Workflow Visualization
The following diagrams illustrate the critical decision-making paths for segregation and spill response.
Figure 1: Waste Segregation Decision Matrix
This logic ensures the compound is routed to the correct destruction facility (High-Temperature Incineration with HF Scrubbing).
Caption: Logical workflow for segregating fluorinated ketone waste to prevent incompatibility and ensure regulatory compliance.
Figure 2: Emergency Spill Response Protocol
Immediate actions to take if a spill occurs in the laboratory.
Caption: Step-by-step containment and cleanup procedure for accidental release.
Regulatory Compliance & Waste Codes
Proper coding is essential for the waste manifest (EPA/RCRA compliance).
| Regulatory Body | Classification | Code/Designation | Notes |
| RCRA (USA) | Listed Solvent / Characteristic | F001 / F002 | If used as a solvent. If unused/pure: D001 (Ignitable). |
| DOT (Transport) | Flammable Liquid, N.O.S. | UN 1993 or UN 2924 | Likely Class 3 (Flammable). Check flashpoint. |
| EPA (SARA) | EHS (Extremely Hazardous) | Not Listed | However, treat as toxic due to fluorinated nature. |
| Destruction Method | Incineration | High Temp (>1100°C) | Required to break C-F bonds; must have HF scrubbing. |
Expert Insight: While 3-Cyclopropyl-1,1,1-Trifluoroacetone is not explicitly listed in the "F-list" by name, it meets the definition of a halogenated solvent when used for solvation. If discarding the pure, unused chemical, it defaults to D001 (Ignitable) but must still be flagged for halogen incineration to protect the disposal facility's infrastructure.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1,1,1-Trifluoroacetone (Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
